Cobimetinib racemate
Description
Overview of Cobimetinib's Role as a Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Kinase (MEK) Inhibitor
Cobimetinib (B612205) functions as a small molecule inhibitor that specifically targets and blocks the activity of MEK1 and MEK2 enzymes. cancer.govbccancer.bc.cacancercareontario.ca These proteins are upstream regulators of the extracellular signal-regulated kinase (ERK) pathway, which is a key cascade promoting cellular proliferation. cancer.govwikipedia.org By inhibiting MEK, cobimetinib effectively prevents the phosphorylation and subsequent activation of ERK1 and ERK2, thereby halting the downstream signaling that leads to uncontrolled cell growth. cancer.govnih.govaacrjournals.org This mechanism is particularly relevant in tumors with mutations that cause constitutive activation of the BRAF pathway, which includes MEK1 and MEK2. cancer.govdrugbank.com
Historical Context of MEK Inhibition in Targeted Cancer Therapy Development
The development of MEK inhibitors as a class of targeted cancer therapies stems from the understanding that the RAS-RAF-MEK-ERK pathway is one of the most frequently mutated signaling cascades in human cancers. targetedonc.com This has made its components, including MEK, promising targets for therapeutic intervention. targetedonc.comnih.gov The journey of MEK inhibitors in clinical research has spanned over a decade, with several compounds being evaluated in clinical trials. targetedonc.comcore.ac.uk While early single-agent MEK inhibitors showed modest clinical activity, their true potential has been realized in combination therapies. nih.govtargetedonc.com The first MEK inhibitor, trametinib (B1684009), was approved by the FDA in 2013 for the treatment of BRAF-mutated melanoma. nih.gov Cobimetinib followed, gaining FDA approval in November 2015 for use in combination with the BRAF inhibitor vemurafenib (B611658) for advanced melanoma with specific BRAF mutations. wikipedia.orgdrugs.comwikipedia.org This dual-targeting approach has proven to be more effective than BRAF inhibitor monotherapy by providing a more durable and significant tumor response. nih.govecancer.org
Significance of the RAS-RAF-MEK-ERK Signaling Pathway in Oncogenesis
The RAS-RAF-MEK-ERK signaling pathway is a fundamental cascade that transmits signals from cell surface receptors to the nucleus, ultimately regulating gene expression and preventing apoptosis. nih.govspandidos-publications.com This pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and survival. mdpi.comcreative-diagnostics.comnih.gov However, aberrant activation of this pathway, often due to genetic mutations in its components, is a hallmark of many cancers. mdpi.comnih.govfrontiersin.org
The RAS family of genes (including HRAS, KRAS, and NRAS) are among the most frequently mutated oncogenes in human cancers, with mutations found in approximately 30% of all cancer types. spandidos-publications.comlongdom.org These mutations typically lock the RAS proteins in a constitutively active state, leading to continuous downstream signaling that promotes uncontrolled cell growth and proliferation, even in the absence of external growth signals. lehman.edumdpi.com Dysregulation of RAS signaling is a key driver of tumorigenesis and is prevalent in cancers such as pancreatic, colorectal, and lung cancer. frontiersin.org
The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are the immediate downstream effectors of RAS. creative-diagnostics.com Among the three isoforms, B-RAF is the most frequently mutated in human cancers, with the BRAF V600E mutation being particularly common in melanoma. dermnetnz.orgnih.gov This mutation leads to constitutive activation of the B-RAF kinase, independent of RAS signaling, which in turn activates the downstream MEK-ERK pathway. nih.gov While C-RAF was the first isoform identified as a potential oncogene, activating mutations in C-RAF are rare in cancer due to its lower basal kinase activity compared to B-RAF. nih.govaacrjournals.org The different RAF isoforms exhibit variations in their structure, function, and regulation, which influences their oncogenic potential. nih.govelifesciences.org
MEK1 and MEK2 are dual-specificity protein kinases that are the direct downstream targets of RAF kinases. researchgate.netmdpi.com They are the only known substrates for RAF, and their sole function is to phosphorylate and activate ERK1 and ERK2. aacrjournals.org This makes MEK1 and MEK2 critical nodes in the RAS-RAF-MEK-ERK pathway, acting as a convergence point for signals originating from both RAS and RAF. cancer.govresearchgate.net Their central role in this signaling cascade makes them an attractive target for therapeutic intervention, as inhibiting MEK can block the pathway's pro-proliferative signals regardless of the upstream activating mutation. cancer.govbccancer.bc.cacancercareontario.ca
Extracellular signal-regulated kinases (ERK1 and ERK2) are the final kinases in the MAPK cascade. wikipedia.org Once activated by MEK, ERK translocates to the nucleus where it phosphorylates a multitude of downstream targets, including transcription factors. wikipedia.orgnih.gov This leads to changes in gene expression that promote cell cycle entry, cell proliferation, and survival. mdpi.comwikipedia.org Sustained activation of the ERK pathway is a common feature of many cancers and is essential for maintaining the malignant phenotype. mdpi.comwikipedia.org
Interactive Data Tables
Table 1: Key Milestones in Cobimetinib's Development
| Milestone | Year | Significance | Reference |
| Orphan Drug Designation for Malignant Melanoma | 2014 | Recognized the potential of cobimetinib for a rare disease. | wikipedia.org |
| FDA Approval for Advanced Melanoma | 2015 | Approved for use in combination with vemurafenib for BRAF V600E or V600K mutation-positive melanoma. | wikipedia.orgdrugs.com |
| Orphan Drug Designation for Histiocytic Neoplasms | 2021 | Acknowledged its potential for another rare group of blood diseases. | wikipedia.org |
| FDA Approval for Histiocytic Neoplasms | 2022 | Approved as a single agent for adult patients with Erdheim-Chester disease, Rosai-Dorfman disease, and Langerhans cell histiocytosis. | mskcc.orgtargetedonc.com |
Table 2: Components of the RAS-RAF-MEK-ERK Pathway and Their Roles in Oncogenesis
| Component | Function | Role in Oncogenesis | Reference |
| RAS | Small GTPase, transmits signals from cell surface receptors. | Mutations lead to constitutive activation, driving uncontrolled cell growth. | lehman.edumdpi.com |
| RAF | Serine/threonine kinase, activated by RAS. | Mutations, particularly in BRAF, lead to constitutive pathway activation. | dermnetnz.orgnih.gov |
| MEK1/2 | Dual-specificity kinase, activated by RAF. | Phosphorylates and activates ERK1/2, a critical step in signal propagation. | cancer.govresearchgate.net |
| ERK1/2 | Serine/threonine kinase, activated by MEK1/2. | Phosphorylates numerous downstream targets, promoting cell proliferation and survival. | mdpi.comwikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-(3-hydroxy-3-piperidin-2-ylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3IN3O2/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17/h4-7,9,17,26-27,30H,1-3,8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMCAPRUBJMWDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679599 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934662-91-6 | |
| Record name | [3,4-Difluoro-2-(2-fluoro-4-iodoanilino)phenyl][3-hydroxy-3-(piperidin-2-yl)azetidin-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Foundations of Cobimetinib Action
Molecular Mechanism of MEK1/2 Inhibition by Cobimetinib (B612205)
Cobimetinib is a reversible and allosteric inhibitor with high selectivity for MEK1 and MEK2. drugbank.comoncologynewscentral.comeuropa.euguidetopharmacology.org It binds to a site adjacent to the ATP-binding pocket of the MEK enzymes, a characteristic of type III allosteric inhibitors. nih.gov This non-ATP competitive binding allows for high specificity and avoids off-target effects that can occur with inhibitors that compete with the high cellular concentrations of ATP. nih.govresearchgate.net The interaction involves the formation of a hydrogen bond with a conserved lysine (B10760008) residue and multiple hydrophobic contacts within key regions of the protein kinase domain. nih.gov This binding event prevents the phosphorylation and activation of MEK1/2's downstream targets, ERK1 and ERK2. europa.euresearchgate.net
Reversible Kinase Inhibition Properties
Cobimetinib functions as a reversible inhibitor of MEK1 and MEK2. drugbank.comoncologynewscentral.comahdbonline.comcancer.gov This means that it binds to and dissociates from the enzyme, and its inhibitory effect is dependent on its concentration. The reversible nature of its binding allows for a dynamic modulation of the MAPK pathway.
Impact on ERK1/2 Phosphorylation and Activation
By inhibiting MEK1 and MEK2, cobimetinib directly prevents the phosphorylation of ERK1 and ERK2 at specific threonine and tyrosine residues. researchgate.net This phosphorylation is a critical step for the activation of ERK1/2. researchgate.net Consequently, the downstream signaling cascade that promotes cellular proliferation is blocked. drugbank.comcancer.gov Studies have shown that cobimetinib potently inhibits ERK1/2 phosphorylation in various cell types, including platelets and cancer cell lines. researchgate.net
Consequences for Tumor Cell Proliferation and Apoptosis
The inhibition of the MEK/ERK pathway by cobimetinib has significant consequences for tumor cells. By blocking the pro-proliferative signals, cobimetinib can halt the cell cycle, often leading to a G1 phase arrest. nih.govkarger.com Furthermore, the disruption of this critical survival pathway can induce programmed cell death, or apoptosis. drugbank.comnih.govkarger.com In preclinical models, cobimetinib has been shown to inhibit tumor cell growth and, particularly when combined with a BRAF inhibitor like vemurafenib (B611658), to increase apoptosis in tumor cells harboring BRAF V600E mutations. drugbank.comcancer.gov
Selective Targeting of the RAS-RAF-MEK-ERK Signaling Cascade
Cobimetinib exhibits high selectivity for the MEK1 and MEK2 kinases within the RAS-RAF-MEK-ERK signaling pathway. oncologynewscentral.comahdbonline.comnih.govcancercareontario.ca This pathway is a highly conserved module that transduces extracellular signals from growth factors and cytokines into intracellular responses that govern cell growth and proliferation. nih.gov Dysregulation of this pathway, often through mutations in genes like BRAF or RAS, is a common event in over a third of human cancers. nih.gov Cobimetinib's allosteric binding mechanism contributes to its selectivity, as the binding site exhibits greater diversity compared to the highly conserved ATP-binding pocket found across the kinome. nih.govplos.org This specificity allows for targeted disruption of the aberrant signaling driving cancer progression while minimizing effects on other kinase-dependent cellular processes. researchgate.net
Context-Dependent Mechanisms of Action in Specific Oncogenic Settings
The efficacy of cobimetinib is particularly pronounced in tumors with specific genetic alterations that lead to a dependency on the RAS-RAF-MEK-ERK pathway for their growth and survival.
BRAF V600E/K Mutations and Constitutive Pathway Activation
In a significant portion of melanomas, mutations in the BRAF gene, most commonly the V600E or V600K substitutions, lead to the constitutive activation of the BRAF protein. oncologynewscentral.comahdbonline.comcancer.gov This results in constant, uncontrolled signaling through the downstream MEK and ERK kinases, driving relentless cell proliferation. drugbank.comoncologynewscentral.comcancer.gov In this context, cobimetinib acts to block this aberrant signaling at the level of MEK. drugbank.comahdbonline.comcancer.gov By inhibiting MEK1 and MEK2, cobimetinib effectively shuts down the hyperactive pathway, leading to the inhibition of tumor cell growth. drugbank.comcancer.gov The combination of a BRAF inhibitor, such as vemurafenib, with cobimetinib provides a dual blockade of the pathway, which has been shown to be more effective than either agent alone, resulting in increased apoptosis and reduced tumor growth in preclinical models of BRAF-mutated melanoma. drugbank.comoncologynewscentral.comcancer.gov
Role in KRAS-Mutant Tumors and Signaling Inhibition
Cobimetinib is a reversible and selective inhibitor of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase 1 (MEK1) and MEK2. cancer.govdrugbank.com These MEK proteins are critical upstream regulators of the extracellular signal-related kinase (ERK) pathway, which is pivotal for promoting cellular proliferation. cancer.govdrugbank.com In tumors harboring KRAS mutations, the RAS/RAF/MEK/ERK pathway is constitutively active, driving uncontrolled cell growth. While this provides a clear rationale for targeting MEK, the efficacy of cobimetinib as a single agent in this context is limited.
Research in KRAS-mutant cancer cell lines has shown that MEK inhibition by cobimetinib alone only leads to a transient suppression of the MAPK pathway. nih.gov This transient effect is a key reason why KRAS mutations are often considered poor predictive markers for a response to MEK inhibitor monotherapy. smw.ch The limited clinical activity is thought to be due to feedback mechanisms that reactivate the pathway. For instance, the inhibition of MEK with cobimetinib can lead to the phosphorylation and activation of ERK5 (encoded by the MAPK7 gene), which contributes to the reactivation of MAPK signaling. researchgate.netplos.org
To overcome this intrinsic resistance, various combination strategies have been explored. The simultaneous targeting of multiple nodes within the MAPK pathway or parallel signaling pathways has shown enhanced anti-tumor activity in preclinical models. A CRISPR screen identified that the loss of ERK5 (MAPK7) sensitizes KRAS-mutant non-small cell lung cancer (NSCLC) cells to cobimetinib. researchgate.netplos.org The genetic knockdown of MAPK7 combined with cobimetinib led to more significant tumor growth inhibition in NSCLC xenograft models by attenuating the reactivation of MAPK signaling. plos.org
The specific subtype of KRAS mutation may also influence the response to MEK inhibition. A clinical study in heavily pretreated pancreatic ductal adenocarcinoma patients investigated the combination of cobimetinib with gemcitabine. The results indicated a notable difference in response based on the KRAS mutation subtype. Patients with the G12R mutation experienced clinical benefit, whereas those with G12D or G12V mutations had progressive disease. nih.gov This suggests that different KRAS mutations may engage downstream effector pathways differently, with KRAS G12R mutations leading to a state that is sensitive to MEK inhibitors. nih.gov
Table 1: Research Findings on Cobimetinib in KRAS-Mutant Tumors
| Combination Partner | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| GDC-0994 (ERK inhibitor) | KRAS-mutant cancer cells and tumor models | Co-targeting MEK and ERK demonstrates strong antitumor activity, in contrast to transient suppression with single agents. nih.gov | nih.gov |
| MAPK7 (ERK5) Knockdown | KRAS-mutant NSCLC xenograft model | Combination with cobimetinib resulted in improved tumor growth inhibition compared to single agents. plos.org | plos.org |
| Gemcitabine | Pancreatic adenocarcinoma patients | Combination active in patients with KRAS G12R mutations, but not G12D or G12V mutations. nih.gov | nih.gov |
| RMC-4630 (SHP2 inhibitor) | Solid tumors with activating RAS mutations | A combination program with cobimetinib was evaluated but has been terminated for KRASG12C colorectal cancer. ascopubs.org | ascopubs.org |
Interplay with NRAS Mutations
Neuroblastoma RAS viral oncogene homolog (NRAS) mutations, which occur in approximately 15-20% of melanomas, are another key driver of MAPK pathway activation. researchgate.netnih.gov These mutations, most commonly found at codon 61, are associated with aggressive clinical behavior and a poor prognosis. nih.govoncotarget.com Similar to KRAS, mutant NRAS leads to constitutive signaling through the RAF-MEK-ERK cascade, making MEK inhibitors like cobimetinib a logical therapeutic strategy. researchgate.netmdpi.com
A primary area where the interplay between cobimetinib and NRAS mutations is significant is in the context of acquired resistance to BRAF inhibitors. In BRAF V600-mutant melanomas, treatment with a BRAF inhibitor alone often leads to the development of resistance, with a common mechanism being the acquisition of secondary mutations in NRAS. researchgate.netnih.govuniroma1.it These new NRAS mutations reactivate the MAPK pathway downstream of the inhibited BRAF, rendering the BRAF inhibitor ineffective. researchgate.net
The combination of a MEK inhibitor with a BRAF inhibitor is a strategy designed to overcome or delay this resistance mechanism. researchgate.net By blocking the pathway at two different points (BRAF and MEK), the combination of vemurafenib (a BRAF inhibitor) and cobimetinib can maintain suppression of ERK signaling even if resistance-conferring NRAS mutations emerge. cancer.govdrugbank.com This dual inhibition resulted in significantly improved outcomes in patients with BRAF-mutant melanoma compared to BRAF inhibitor monotherapy. nih.govmdpi.com
While cobimetinib's role is well-established in combination therapy for BRAF-mutant melanoma, its efficacy as a monotherapy in tumors driven solely by NRAS mutations has not been as extensively evaluated. nih.gov Other MEK inhibitors, such as binimetinib (B1684341), have shown modest activity as single agents in this patient population, highlighting the inherent challenges in targeting RAS-mutant tumors. nih.govoncotarget.com The development of resistance to dual BRAF/MEK inhibition can also occur through mechanisms that bypass MEK, suggesting that while cobimetinib is effective against NRAS-mediated pathway reactivation, alternative survival pathways can still be activated by the tumor cells. aacrjournals.org
Table 2: Research Findings on Cobimetinib and NRAS Mutations
| Context | Key Finding | Mechanism | Reference |
|---|---|---|---|
| Acquired Resistance to BRAF Inhibitors | Secondary mutations in NRAS are a common mechanism of resistance. | NRAS mutations reactivate the MAPK pathway downstream of BRAF. | researchgate.netnih.govuniroma1.it |
| Combination Therapy (Vemurafenib + Cobimetinib) | Delays or prevents resistance in BRAF-mutant melanoma. | Dual blockade of the MAPK pathway at both BRAF and MEK maintains signaling suppression. | drugbank.comresearchgate.net |
| NRAS-Mutant Melanoma | MEK inhibition is a primary strategy for targeting NRAS-driven tumors. | Mutant NRAS requires the MEK-ERK cascade for its oncogenic signaling. | researchgate.netmdpi.com |
| Resistance to Dual BRAF/MEK Inhibition | Resistance can still emerge via mechanisms downstream of BRAF but upstream of ERK, or through bypass tracks. | Tumor cells may activate alternative signaling pathways to survive. | aacrjournals.org |
Preclinical Research on Cobimetinib
In Vitro Studies of Cobimetinib (B612205) Efficacy
Cell Line Susceptibility and Inhibitory Concentrations (IC50)
Cobimetinib has demonstrated potent activity against a variety of cancer cell lines in laboratory settings, particularly those with mutations in the BRAF and KRAS genes. selleckchem.com Its efficacy is measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.
Studies have shown that cobimetinib is effective in a range of cancer types. For instance, in renal cell carcinoma (RCC), cobimetinib was active against several cell lines with IC50 values ranging from 0.006 to 0.8µM. tandfonline.comnih.gov In colorectal cancer, cell lines such as HCT116, SW480, DLD-1, HT-29, and RKO showed sensitivity to cobimetinib, with HCT116 cells having an IC50 of 1 µM. karger.com Research on acute myeloid leukemia (AML) cell lines also revealed a broad range of IC50 values for cobimetinib, from 0.002 µM to 3.0 µM. haematologica.org
The sensitivity of cancer cells to cobimetinib has been linked to the activation state of the ERK pathway. nih.gov Cell lines with higher levels of phosphorylated ERK (p-ERK) tend to be more sensitive to the drug. nih.gov For example, in human COLO205 cells expressing the B-raf V600E mutant, cobimetinib showed an IC50 of 8 nM for antiproliferative activity and 1.8 nM for inhibiting ERK1/ERK2 phosphorylation. selleckchem.com In MDA-MB-231T cells, the IC50 for inhibiting MEK-mediated ERK phosphorylation was 0.2 nM. selleckchem.com
Table 1: Inhibitory Concentrations (IC50) of Cobimetinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| CaKi-2 | Renal Cell Carcinoma | 0.006 - 0.8 |
| 786-O | Renal Cell Carcinoma | 0.006 - 0.8 |
| A-704 | Renal Cell Carcinoma | 0.006 - 0.8 |
| ACHN | Renal Cell Carcinoma | 0.006 - 0.8 |
| A489 | Renal Cell Carcinoma | 0.006 - 0.8 |
| HCT116 | Colorectal Cancer | 1 |
| OCI-AML3 | Acute Myeloid Leukemia | 0.002 - 3.0 (range for 11 AML cell lines) |
| COLO205 (B-raf V600E) | Colorectal Cancer | 0.008 (antiproliferative) |
Induction of Cell Cycle Arrest and Apoptosis
Cobimetinib has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells. selleckchem.comfda.gov In colorectal cancer cells, for example, treatment with cobimetinib led to an arrest in the G1 phase of the cell cycle, preventing the cells from progressing to the S-phase where DNA replication occurs. karger.comnih.gov This G1 arrest was observed to be independent of p53 status in HCT116 colorectal cancer cells. karger.com
The induction of apoptosis is a key mechanism of cobimetinib's anticancer activity. ekb.eg Studies have demonstrated that cobimetinib, both alone and in combination with other drugs, can increase apoptosis in various cancer cell lines. fda.gov For instance, in melanoma cells, combining cobimetinib with a BRAF inhibitor resulted in more potent apoptosis induction. fda.gov Similarly, in acute myeloid leukemia (AML) cell lines, the combination of cobimetinib and the BCL2 inhibitor venetoclax (B612062) was shown to synergistically induce apoptosis. researchgate.net The mechanism behind this involves the inhibition of the MEK/ERK pathway, which in turn affects the expression of proteins involved in cell survival and apoptosis. nih.gov
Gene Expression Profiling and Pathway Analysis Post-Treatment
Following treatment with cobimetinib, significant changes in gene expression and signaling pathways have been observed in cancer cells. cancerindex.org In HCT116 colorectal cancer cells, RNA-sequencing analysis identified 3,495 differentially expressed genes after cobimetinib treatment, with 2,089 genes being upregulated and 1,406 downregulated. karger.comcancerindex.org These affected genes were primarily enriched in pathways related to the cell cycle, DNA replication, and DNA damage repair. karger.comcancerindex.org
Specifically, cobimetinib treatment led to the downregulation of genes that are often highly expressed in colorectal cancer and play crucial roles in DNA replication and the cell cycle, such as CCND1, E2F1, CDC25C, CCNE2, MYC, and PCNA. karger.comcancerindex.org Conversely, genes with typically low expression in colorectal cancer, including PRKCA, PI3K, RTK, and PKC, were upregulated. karger.comcancerindex.org This suggests that while cobimetinib inhibits the MEK/ERK pathway, it may activate other signaling pathways like the PKC and PI3K pathways. karger.comcancerindex.org
Gene expression profiling has also been used to identify patient subgroups that may respond differently to treatment. nih.gov In BRAF-mutated melanoma, two distinct gene signatures, a cell cycle signature and an immune signature, were identified. nih.gov The cell cycle signature was associated with poorer outcomes in patients treated with a BRAF inhibitor alone, but this negative impact was not seen in patients treated with a combination of a BRAF inhibitor and cobimetinib. nih.gov
In Vivo Investigations of Cobimetinib Antineoplastic Activity
Tumor Growth Inhibition in Xenograft Models
Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, have demonstrated the in vivo efficacy of cobimetinib in inhibiting tumor growth. nih.govresearchgate.netgenomenon.com These studies have been conducted across a spectrum of cancer types, including those with BRAFV600E and KRAS mutations. selleckchem.comselleckchem.com
In osteosarcoma xenograft models, cobimetinib significantly inhibited tumor formation and growth. nih.gov Similarly, in colorectal cancer xenograft models using the LS174T cell line, cobimetinib was effective in reducing tumor growth. researchgate.net In models of pancreatic cancer that were resistant to the standard chemotherapy gemcitabine, the MEK inhibitors cobimetinib and trametinib (B1684009) were shown to cause tumor regression. oncotarget.com
Furthermore, in melanoma xenograft models with acquired resistance to the BRAF inhibitor vemurafenib (B611658), the combination of cobimetinib and vemurafenib led to improved inhibition of tumor growth and prolonged survival. fda.gov This combination was also effective in a colorectal cancer xenograft model harboring a BRAF V600E mutation. genomenon.com
Table 2: Examples of Cobimetinib's Antitumor Activity in Xenograft Models
| Cancer Type | Xenograft Model | Key Finding |
|---|---|---|
| Osteosarcoma | Not specified | Significant inhibition of tumor formation and growth. nih.gov |
| Colorectal Cancer | LS174T | Reduced tumor growth. researchgate.net |
| Pancreatic Cancer | Patient-derived orthotopic xenograft (PDOX) | Regressed tumor growth in a gemcitabine-resistant model. oncotarget.com |
| Melanoma (vemurafenib-resistant) | A375 | Improved tumor growth inhibition and prolonged survival in combination with vemurafenib. fda.gov |
Prevention of Tumor Formation in Preclinical Models
In addition to inhibiting the growth of established tumors, preclinical studies have suggested that cobimetinib may also play a role in preventing tumor formation. tandfonline.comnih.gov In preclinical models of renal cell carcinoma, cobimetinib administered at nontoxic doses was able to prevent the formation of tumors. tandfonline.comnih.gov Similarly, in osteosarcoma models, cobimetinib was found to significantly inhibit tumor formation. nih.gov The development of ERK-dimerization inhibitors, which share a pathway with cobimetinib, has also shown potential in preventing tumorigenesis in preclinical models. frontiersin.org
These findings from in vivo studies underscore the potential of cobimetinib as an anticancer agent, both in treating existing tumors and potentially in preventing their initial development.
Studies in Orthotopic and Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the implantation of fresh patient tumor tissue into immunocompromised mice, are considered highly relevant preclinical models because they retain the characteristics of the original tumor. clinicallab.comnih.gov These models are particularly valuable for assessing the efficacy of new cancer drugs and for personalized medicine. nih.govcrownbio.commednexus.org Orthotopic xenograft models, where the tumor tissue is implanted into the corresponding organ in the mouse, offer the advantage of mimicking the tumor microenvironment and metastatic patterns of human cancer more accurately than subcutaneous models. d-nb.infooncotarget.com
Cobimetinib has been evaluated in various PDX and orthotopic xenograft models, often in combination with other therapies, to assess its antitumor activity in clinically relevant settings. For instance, in a patient-derived orthotopic xenograft (PDOX) model of gemcitabine-resistant pancreatic cancer, both cobimetinib and another MEK inhibitor, trametinib, were shown to regress tumor growth. oncotarget.com This highlights the potential of MEK inhibition in overcoming resistance to standard chemotherapy.
However, the efficacy of cobimetinib can vary depending on the specific genetic context of the tumor. In a PDOX model of vemurafenib-resistant BRAF V600E-mutated melanoma, trametinib was effective in regressing tumors, whereas cobimetinib was not. d-nb.infomednexus.org This suggests that despite targeting the same pathway, different MEK inhibitors may have distinct activities in certain resistant settings.
Combination strategies involving cobimetinib have also been explored in xenograft models. In KRAS-mutant xenograft models, the combination of cobimetinib with the ERK inhibitor GDC-0994 resulted in significantly greater tumor growth inhibition compared to either agent alone. nih.gov This enhanced effect is attributed to a more profound and sustained suppression of the MAPK pathway. nih.gov Similarly, in renal cell carcinoma xenograft models, cobimetinib demonstrated synergistic effects when combined with standard-of-care therapies like sorafenib (B1663141) and sunitinib (B231), leading to enhanced tumor growth inhibition. nih.gov
The table below summarizes key findings from preclinical studies of cobimetinib in orthotopic and PDX models.
Table 1: Preclinical Studies of Cobimetinib in Orthotopic and PDX Models
| Cancer Type | Model Type | Combination Agent(s) | Key Findings |
|---|---|---|---|
| Pancreatic Cancer | PDOX | None | Cobimetinib regressed tumor growth in a gemcitabine-resistant model. oncotarget.com |
| Melanoma (BRAF V600E-mutant, vemurafenib-resistant) | PDOX | None | Cobimetinib was not effective in regressing tumors, unlike trametinib. d-nb.infomednexus.org |
| KRAS-mutant Cancers | Xenograft | GDC-0994 (ERK inhibitor) | Combination resulted in significantly greater tumor growth inhibition. nih.gov |
Pharmacodynamic Biomarkers in Preclinical Models
Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and for understanding its mechanism of action. In the preclinical evaluation of cobimetinib, several PD biomarkers have been utilized to monitor the inhibition of the MEK/ERK pathway and its downstream effects.
Assessment of Downstream Signaling Pathway Modulation
Inhibition of the MEK/ERK pathway by cobimetinib affects a multitude of downstream signaling molecules involved in cell proliferation, survival, and differentiation. The assessment of these downstream markers provides a more comprehensive understanding of cobimetinib's biological effects.
Key downstream targets that are modulated by cobimetinib include:
p90RSK (Ribosomal S6 Kinase): A direct substrate of ERK, the phosphorylation of p90RSK is a sensitive and reliable biomarker for ERK pathway activity. Inhibition of p90RSK phosphorylation has been observed in tumors from xenograft models treated with cobimetinib. nih.govchampionsoncology.comaacrjournals.org
Cyclin D1: A key regulator of the cell cycle, its expression is often downregulated following MEK inhibition, leading to cell cycle arrest. nih.gov
Ki-67: A marker of cell proliferation, its expression is typically reduced upon treatment with cobimetinib, indicating an anti-proliferative effect. nih.gov
Cleaved Caspase-3 (CC3): An indicator of apoptosis, an increase in CC3 levels suggests that cobimetinib can induce programmed cell death in sensitive tumor models. nih.gov
MYC: The levels of this oncoprotein can be downregulated by cobimetinib, suggesting a link between the MEK/ERK and GSK3β pathways. haematologica.org
pS6: Suppression of the mTORC1 downstream pathway, specifically the phosphorylation of S6, has been suggested as a potential predictive pharmacodynamic marker for MEK inhibition. haematologica.org
The table below provides a summary of the key downstream pharmacodynamic biomarkers modulated by cobimetinib in preclinical models.
Table 2: Downstream Pharmacodynamic Biomarkers Modulated by Cobimetinib
| Biomarker | Pathway/Process | Modulation by Cobimetinib |
|---|---|---|
| p-p90RSK | MAPK Signaling | Decreased phosphorylation nih.govchampionsoncology.comaacrjournals.org |
| Cyclin D1 | Cell Cycle Regulation | Decreased expression nih.gov |
| Ki-67 | Cell Proliferation | Decreased expression nih.gov |
| Cleaved Caspase-3 | Apoptosis | Increased levels nih.gov |
| MYC | Oncoprotein | Decreased levels haematologica.org |
Clinical Investigations of Cobimetinib
Monotherapy Clinical Trials of Cobimetinib (B612205)
Initial clinical trials focused on evaluating cobimetinib as a single agent in patients with advanced solid tumors.
Efficacy and Safety in Various Advanced Solid Tumors
In a phase I trial involving patients with advanced solid tumors, cobimetinib monotherapy demonstrated clinical activity. researchgate.net Of the 74 patients enrolled, seven experienced partial responses; notably, all but one of these responders had BRAF V600E-mutant melanoma. researchgate.net While there were no responses observed among the 41 patients with metastatic colorectal cancer in this early trial, the results in melanoma were promising. bmj.com These initial findings highlighted the potential of cobimetinib in specific, genetically defined patient populations.
Combination Therapy Strategies with Cobimetinib
To enhance anti-tumor effects and overcome resistance, cobimetinib has been extensively studied in combination with other targeted drugs.
Rationale for Combined BRAF and MEK Inhibition
The strategy of combining a BRAF inhibitor with a MEK inhibitor like cobimetinib is founded on a strong biological rationale aimed at achieving a more potent and durable response.
In cancers such as melanoma with a BRAF V600 mutation, the mitogen-activated protein kinase (MAPK) signaling pathway is perpetually active, driving uncontrolled cell growth. curemelanoma.orgoncotarget.com While BRAF inhibitors effectively target the mutated BRAF protein, cancer cells can develop resistance, often by reactivating the MAPK pathway through MEK. oncotarget.commdpi.com By inhibiting both BRAF and MEK simultaneously, the combination therapy provides a more comprehensive blockade of this pathway. nih.govscispace.com This dual inhibition leads to a more significant reduction in tumor growth and enhanced cancer cell death compared to treatment with a single agent. nih.govoncotarget.com Preclinical studies have shown that this combined approach can produce a greater and more durable anti-tumor effect. nih.govtouchoncology.com
A significant challenge with BRAF inhibitor monotherapy, such as with vemurafenib (B611658), is the paradoxical activation of the MAPK pathway in cells that have a normal (wild-type) BRAF gene but may harbor other mutations like RAS. scispace.comsandiego.edunih.gov This paradoxical activation can promote the development of secondary skin cancers, like cutaneous squamous cell carcinomas. nih.govscispace.com The addition of a MEK inhibitor like cobimetinib effectively blocks this paradoxical signaling. mdpi.comnih.govscispace.com This prevents the unintended growth enhancement of wild-type BRAF cells, thereby reducing the incidence of these treatment-related skin tumors. nih.govnih.gov
Enhanced Cell Death and Tumor Growth Reduction
Clinical Outcomes in BRAF V600-Mutant Melanoma (e.g., CoBRIM Study)
The coBRIM study, a pivotal phase III clinical trial, evaluated the combination of cobimetinib with vemurafenib in patients with previously untreated, BRAF V600 mutation-positive advanced melanoma. dermnetnz.orgcancernetwork.com The study enrolled 495 patients who were randomly assigned to receive either cobimetinib plus vemurafenib or a placebo plus vemurafenib. dermnetnz.orgcancernetwork.com
Table 1: Key Efficacy Results from the coBRIM Study
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cobimetinib |
Overall Survival (OS)
Combination with Immunotherapy (e.g., Atezolizumab)
The combination of cobimetinib with immunotherapy, particularly the PD-L1 inhibitor atezolizumab, has been investigated to potentially enhance anti-tumor immune responses.
The phase III IMspire150 trial evaluated the triplet combination of atezolizumab, cobimetinib, and vemurafenib as a first-line treatment for patients with BRAF V600 mutation-positive advanced melanoma. nih.govmedscape.com The study showed that the triplet combination significantly improved investigator-assessed PFS compared to placebo plus vemurafenib and cobimetinib. nih.govjons-online.com The median PFS was 15.1 months for the triplet therapy versus 10.6 months for the control arm. nih.govmedscape.comjons-online.comtheoncologynurse.com However, an independent review committee assessment of PFS did not find a significant difference between the two arms. jons-online.com
The phase II NeoACTIVATE trial investigated neoadjuvant treatment with vemurafenib, cobimetinib, and atezolizumab in patients with BRAF-mutated stage III melanoma. bmj.comcancernetwork.com This study reported a major pathologic complete response rate of 66.7% and a pathologic complete response rate of 86.7% in this cohort. cancernetwork.com Another phase II trial, TRICOTEL, showed that the triplet combination had promising intracranial activity in patients with BRAF V600-mutated melanoma and central nervous system metastases, with an intracranial objective response rate of 42%. targetedonc.com
Table 4: Efficacy of Triplet Therapy in the IMspire150 Study
| Treatment Group | Median PFS (Investigator-Assessed) | Median Duration of Response |
|---|---|---|
| Atezolizumab + Cobimetinib + Vemurafenib | 15.1 months nih.govmedscape.comjons-online.comtheoncologynurse.com | 21.0 months jons-online.com |
| Placebo + Cobimetinib + Vemurafenib | 10.6 months nih.govmedscape.comjons-online.comtheoncologynurse.com | 12.6 months jons-online.com |
Another clinical trial, YO40482, is a two-stage study investigating the safety and efficacy of cobimetinib in combination with niraparib, with or without atezolizumab, in patients with advanced platinum-sensitive ovarian cancer. roche.comgenentech-clinicaltrials.com This study aims to determine the recommended doses for the combination regimens in the initial stage before proceeding to a randomized expansion phase. roche.com
Triplet Combination Therapy in Melanoma
Combination with Other Targeted Agents and Chemotherapy
Cobimetinib has been investigated in combination with other therapeutic agents beyond BRAF and immune checkpoint inhibitors. The COLET study, a phase II trial, evaluated cobimetinib plus paclitaxel (B517696), with or without atezolizumab, as a first-line treatment for locally advanced or metastatic triple-negative breast cancer. nih.govresearchgate.net The addition of cobimetinib to paclitaxel did not result in a statistically significant increase in PFS or ORR, although a numerical trend towards improvement was observed. nih.govresearchgate.net The ORR was 38.3% for the cobimetinib/paclitaxel arm compared to 20.9% for the placebo/paclitaxel arm. researchgate.net The addition of atezolizumab to cobimetinib and a taxane (B156437) did not appear to increase the ORR. nih.gov
Other ongoing or completed clinical trials have explored cobimetinib in combination with various agents for different cancer types. These include studies combining cobimetinib with bevacizumab and atezolizumab in ovarian cancer (BEACON trial), with eribulin (B193375) and atezolizumab in inflammatory breast cancer, and with other targeted therapies like pelcitoclax (B1192169) in recurrent ovarian and endometrial cancers. ascopubs.orgcancer.govclinicaltrials.gov The rationale for these combinations often stems from the potential of MEK inhibition to sensitize tumors to other anticancer agents. nih.gov
Synergistic Effects with Standard-of-Care Therapies in Renal Cell Carcinoma
Preclinical studies have explored the efficacy of cobimetinib, both as a standalone agent and in combination with existing treatments for renal cell carcinoma (RCC). Research has shown that cobimetinib on its own is active against RCC cells. nih.gov When combined with standard-of-care therapies, a synergistic effect has been observed. nih.govtandfonline.com
In laboratory models using RCC cell lines (including CaKi-2, 786-O, A-704, ACHN, and A489) and animal xenograft models, cobimetinib demonstrated the ability to enhance the effectiveness of drugs such as 5-fluorouracil, sorafenib (B1663141), and sunitinib (B231). nih.govtandfonline.com This enhanced efficacy is achieved through the suppression of the Raf/MEK/ERK signaling pathway, a key cascade in cell proliferation. nih.govtandfonline.com By inhibiting this pathway, cobimetinib helps to prevent tumor formation and inhibit tumor growth. nih.govtandfonline.com These findings highlight the potential of cobimetinib to work in concert with established RCC treatments, providing a basis for further clinical investigation into combination therapies for this type of cancer. nih.govtandfonline.com The combination of immune checkpoint inhibitors and tyrosine kinase inhibitors has become a standard of care in advanced and metastatic RCC due to their synergistic effects. pharmacytimes.org
Table 1: Preclinical Synergistic Effects of Cobimetinib in Renal Cell Carcinoma
| Combination Agent | Cell Lines/Models | Observed Effect | Mechanism of Action |
|---|---|---|---|
| 5-Fluorouracil | RCC cell lines and xenograft models | Enhanced efficacy, prevention of tumor formation, and inhibition of tumor growth. nih.govtandfonline.com | Suppression of the Raf/MEK/ERK pathway. nih.govtandfonline.com |
| Sorafenib | RCC cell lines and xenograft models | Enhanced efficacy, prevention of tumor formation, and inhibition of tumor growth. nih.govtandfonline.com | Suppression of the Raf/MEK/ERK pathway. nih.govtandfonline.com |
| Sunitinib | RCC cell lines and xenograft models | Enhanced efficacy, prevention of tumor formation, and inhibition of tumor growth. nih.govtandfonline.com | Suppression of the Raf/MEK/ERK pathway. nih.govtandfonline.com |
Potential in Colorectal Cancer
Cobimetinib has been evaluated in several clinical trials for the treatment of colorectal cancer (CRC), particularly in combination with other targeted agents. One phase II study, the TAPUR trial, investigated the combination of cobimetinib with vemurafenib in patients with advanced CRC harboring BRAF mutations. ascopubs.org In this study of heavily pretreated patients, the combination demonstrated notable antitumor activity. ascopubs.org
Another area of investigation has been the combination of cobimetinib with immunotherapy. A phase Ib study combined cobimetinib with the PD-L1 inhibitor atezolizumab in patients with advanced solid tumors, including a cohort of 23 patients with CRC (22 of whom had KRAS mutations). asco.org The rationale for this combination is based on preclinical findings that MEK inhibition can increase the expression of MHC I on tumor cells, potentially enhancing the effects of anti-PD-L1 therapy. asco.org The study reported an objective response rate of 17% in the CRC cohort. asco.org Further research in this area includes the COTEZO IMblaze370 trial, a phase III study comparing cobimetinib plus atezolizumab, atezolizumab monotherapy, and regorafenib (B1684635) in patients with metastatic CRC. clinicaltrials.gov Additionally, a phase Ib study is evaluating the safety and pharmacokinetics of cobimetinib in combination with atezolizumab and bevacizumab for metastatic CRC. clinicaltrials.gov
Table 2: in Colorectal Cancer
| Trial Name/Identifier | Phase | Combination Agents | Patient Population | Key Findings/Objective |
|---|---|---|---|---|
| TAPUR Study | II | Cobimetinib + Vemurafenib | Advanced CRC with BRAF mutations. ascopubs.org | Disease control rate of 52% and objective response rate of 30%. ascopubs.org |
| Phase Ib Study (NCT not specified) | Ib | Cobimetinib + Atezolizumab | Advanced solid tumors, including KRAS-mutant CRC. asco.org | Objective response rate of 17% in the CRC cohort. asco.org |
| COTEZO IMblaze370 (NCT02788279) | III | Cobimetinib + Atezolizumab vs. Atezolizumab vs. Regorafenib | Metastatic CRC after at least two prior chemotherapy regimens. clinicaltrials.gov | To compare the efficacy and safety of the combination therapy and monotherapy against standard of care. clinicaltrials.gov |
| Phase Ib Study (NCT not specified) | Ib | Cobimetinib + Atezolizumab + Bevacizumab | Metastatic CRC with progression on at least one prior line of therapy. clinicaltrials.gov | To assess the safety, tolerability, and pharmacokinetics of the triplet combination. clinicaltrials.gov |
Combination with BCL2 Inhibitors
The combination of cobimetinib with B-cell lymphoma 2 (BCL2) inhibitors, such as venetoclax (B612062), has been explored as a therapeutic strategy in hematologic malignancies. The rationale is that inhibiting the MAPK pathway with cobimetinib could enhance apoptosis induced by BCL2 inhibition. jons-online.com
In contrast, a phase 1b trial of venetoclax and cobimetinib in patients with relapsed/refractory acute myeloid leukemia (AML) showed more limited preliminary efficacy. nih.gov The composite complete remission rate was 15.6%. nih.gov The study concluded that the combination had efficacy similar to single-agent venetoclax but with additional toxicity. nih.gov These findings suggest that the effectiveness of this combination may be specific to certain cancer types and patient subgroups.
Combination with ERK1/2 Inhibitors
Targeting multiple nodes within the MAPK pathway is a strategy to achieve more profound pathway inhibition and potentially enhance anti-tumor activity. nih.gov A phase Ib clinical trial evaluated the combination of cobimetinib (a MEK inhibitor) with GDC-0994, an inhibitor of ERK1/2, in patients with locally advanced or metastatic solid tumors. nih.govnih.gov
Table 4: Clinical Investigation of Cobimetinib and ERK1/2 Inhibitor Combination
| Trial Identifier | Phase | Combination Agents | Patient Population | Outcome |
|---|---|---|---|---|
| NCT02457793 | Ib | Cobimetinib + GDC-0994 | Locally advanced or metastatic solid tumors. nih.govnih.gov | The combination was not tolerable due to overlapping and cumulative toxicities. Limited anti-tumor activity was observed. nih.govnih.gov |
Combination with PI3K/mTOR or PKC Inhibitors
The interplay between the MAPK and PI3K/AKT/mTOR signaling pathways is a critical factor in cancer cell survival and resistance to targeted therapies. karger.com Preclinical research has indicated that when the MAPK pathway is inhibited by cobimetinib, the PI3K and PKC pathways can become activated, potentially attenuating the therapeutic effects of the drug. karger.com This has led to the investigation of combination therapies that dually target these pathways. cancerbiomed.org
In colorectal cancer cell lines (HCT116), the use of a PI3K-mTOR dual inhibitor (VS-5584) or a pan-PKC inhibitor (Go 6983) in combination with cobimetinib resulted in increased cytotoxicity compared to cobimetinib alone. karger.com This suggests that inhibiting these escape pathways can enhance the efficacy of MEK inhibition. karger.com
Clinically, a phase I study evaluated the combination of cobimetinib with GDC-0941, a pan-PI3K inhibitor, in patients with advanced solid tumors. sciforschenonline.orgtargetedonc.com The study reported that the combination had a manageable toxicity profile and showed signs of efficacy. sciforschenonline.org Among 46 evaluable patients, partial responses were observed in one patient with BRAF-mutated melanoma, one with BRAF-mutated pancreatic cancer, and one with KRAS-mutated endometrial cancer. targetedonc.com
Table 5: Investigations of Cobimetinib with PI3K/mTOR or PKC Inhibitors
| Combination Type | Research Setting | Combination Agents | Key Findings |
|---|---|---|---|
| PI3K/mTOR Inhibition | Preclinical (Colorectal Cancer Cells) | Cobimetinib + VS-5584 (PI3K-mTOR dual inhibitor) | Enhanced cytotoxicity of cobimetinib. karger.com |
| PKC Inhibition | Preclinical (Colorectal Cancer Cells) | Cobimetinib + Go 6983 (Pan-PKC inhibitor) | Increased cytotoxicity of cobimetinib. karger.com |
| PI3K Inhibition | Clinical (Phase I) | Cobimetinib + GDC-0941 (pan-PI3K inhibitor) | Manageable toxicity profile with signs of efficacy in patients with certain BRAF and KRAS mutations. sciforschenonline.orgtargetedonc.com |
Combination with Histone Deacetylase (HDAC) Inhibitors
Histone deacetylase (HDAC) inhibitors are a class of epigenetic drugs that can alter gene expression and have shown promise as anticancer agents. nih.gov HDACs are often dysregulated in various cancers, making them a viable therapeutic target. nih.gov While HDAC inhibitors have demonstrated efficacy, particularly in hematologic malignancies, resistance can develop, and their success in solid tumors has been limited. nih.gov
Combining HDAC inhibitors with other anticancer therapies, including targeted agents like MEK inhibitors, is a strategy being explored to enhance therapeutic effects and overcome resistance. nih.govnih.gov The rationale for combining HDAC inhibitors with MAPK pathway inhibitors is supported by preclinical studies. frontiersin.org For instance, in melanoma, HDACs may play a role in regulating oncogenic signaling pathways and immune evasion. frontiersin.org Although specific clinical trials combining cobimetinib with an HDAC inhibitor are not prominently detailed in the provided context, the broader strategy of combining HDAC inhibitors with targeted therapies is under active investigation. nih.govnih.gov For example, the HDAC inhibitor vorinostat, while not effective as a monotherapy for metastatic melanoma, has shown promise when combined with the anti-estrogen agent tamoxifen (B1202) in breast cancer. nih.gov This highlights the potential for synergistic effects when HDAC inhibitors are used in combination regimens.
Clinical Research Methodologies
The clinical investigation of cobimetinib has employed a range of standard research methodologies to assess its safety, efficacy, and pharmacokinetic profile. These methodologies are typical for the development of oncology drugs and are designed to provide robust data for regulatory evaluation.
Phase I trials are typically first-in-human studies designed to determine the safety, tolerability, and recommended phase II dose of a new drug or combination. aacrjournals.org An example is the study of GDC-0994, which used a 3+3 dose-escalation design. aacrjournals.org Phase Ib studies often evaluate the safety and preliminary activity of combination therapies, such as the trial combining cobimetinib and atezolizumab, which included dose escalation followed by expansion cohorts in specific tumor types. asco.org
Phase II trials are designed to evaluate the antitumor activity of a drug or combination in a specific patient population. The TAPUR basket trial, for instance, is a phase II study assessing the activity of commercially available targeted agents in patients with specific genomic alterations across different cancer types. ascopubs.org
Phase III trials are large, randomized, controlled studies that compare the new treatment regimen to the current standard of care. The CoBRIM study, which led to the approval of cobimetinib for melanoma, was a randomized, double-blind, placebo-controlled Phase III trial. dermnetnz.org Patients were randomized to receive either cobimetinib plus vemurafenib or placebo plus vemurafenib. dermnetnz.org The primary efficacy outcome was investigator-assessed progression-free survival (PFS) according to the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. dermnetnz.org
Across these trials, patient eligibility is determined by specific inclusion and exclusion criteria, which typically include cancer type and stage, prior treatments, performance status (e.g., ECOG performance status), and adequate organ function. ascopubs.orgclinicaltrials.gov Pharmacokinetic assessments are also a key component, particularly in early-phase trials, to understand the absorption, distribution, metabolism, and excretion of the drug. clinicaltrials.gov
Table 6: Compound Names Mentioned
| Compound Name |
|---|
| 5-fluorouracil |
| Atezolizumab |
| Belinostat |
| Bevacizumab |
| Cobimetinib |
| Dacinostat |
| Encorafenib |
| GDC-0941 |
| GDC-0994 |
| Go 6983 |
| Panobinostat |
| Regorafenib |
| Romidepsin |
| Sorafenib |
| Sunitinib |
| Tamoxifen |
| Vemurafenib |
| Venetoclax |
| Vorinostat |
Phase I/Ib Dose Escalation Studies
One such Phase Ib study, BRIM7, evaluated the combination of cobimetinib with the BRAF inhibitor vemurafenib in patients with BRAF V600-mutant melanoma. aacrjournals.org The study consisted of a dose-escalation stage followed by an expansion stage. aacrjournals.org The MTD was established at vemurafenib 960 mg twice daily continuously and cobimetinib 60 mg daily on a 21 days on/7 days off schedule. aacrjournals.org In the BRAF inhibitor-naïve cohort, 87% of patients achieved a confirmed objective response, with a median progression-free survival (PFS) of 13.7 months. aacrjournals.org For patients who had previously progressed on vemurafenib monotherapy, the combination showed a 15% confirmed response rate and a median PFS of 2.8 months. aacrjournals.org
Another Phase Ib study investigated cobimetinib in combination with the pan-AKT inhibitor ipatasertib (B1662790) in patients with advanced solid tumors. nih.gov This study had two dose-escalation arms with different dosing schedules. nih.govresearchgate.net The MTDs were determined to be 60 mg of cobimetinib with 200 mg of ipatasertib in one arm, and 150 mg of cobimetinib with 300 mg of ipatasertib in the other, with the latter being chosen as the RP2D. nih.govresearchgate.net While biomarker analyses indicated pathway blockade, the combination showed limited tolerability and efficacy. nih.gov
A separate Phase Ib trial assessed cobimetinib in combination with atezolizumab and bevacizumab in patients with metastatic colorectal cancer. clinicaltrials.govcancer.gov This open-label, multicenter study aimed to determine the safety, tolerability, and pharmacokinetics of this combination. clinicaltrials.govcancer.gov
Furthermore, a Phase Ib study explored cobimetinib in combination with MEHD7945A in patients with locally advanced or metastatic solid tumors with a KRAS mutation. clinicaltrials.gov This trial also followed a dose-escalation design to establish the MTD of the combination. clinicaltrials.gov
Finally, a Phase Ib dose-escalation study of cobimetinib and another investigational drug, GDC-0994, was conducted in patients with locally advanced or metastatic solid tumors for which standard therapies were ineffective or non-existent. dana-farber.org
Table 1: Selected Phase I/Ib Dose Escalation Studies of Cobimetinib
| Study Name / Identifier | Combination Agents | Patient Population | Primary Objectives | Key Findings |
|---|---|---|---|---|
| BRIM7 | Cobimetinib + Vemurafenib | BRAF V600-mutant melanoma | Determine MTD and RP2D | MTD established; high response rate in BRAFi-naïve patients. aacrjournals.org |
| NCT01986166 | Cobimetinib + MEHD7945A | KRAS-mutant solid tumors | Evaluate safety, tolerability, and pharmacokinetics | Dose-escalation to establish MTD. clinicaltrials.gov |
| NCT02876224 | Cobimetinib + Atezolizumab + Bevacizumab | Metastatic colorectal cancer | Assess safety, tolerability, and pharmacokinetics | Open-label, single-arm study. clinicaltrials.govcancer.gov |
| (Shapiro et al., 2021) | Cobimetinib + Ipatasertib | Advanced solid tumors | Evaluate DLTs, MTD, and RP2D | MTD determined; limited tolerability and efficacy. nih.gov |
| NCT02457793 | Cobimetinib + GDC-0994 | Locally advanced or metastatic solid tumors | Assess safety, tolerability, and effects of the combination | Two-stage dose-escalation study. dana-farber.org |
Randomized Controlled Trials (RCTs)
Randomized controlled trials are the gold standard for evaluating the efficacy of a new treatment against a standard of care or a placebo. Cobimetinib has been a key component in several pivotal Phase III RCTs.
Another Phase III RCT, NCT03273153, was designed to compare the efficacy and safety of cobimetinib plus atezolizumab versus pembrolizumab (B1139204) in previously untreated patients with advanced BRAF V600 wild-type melanoma. clinicaltrials.govonderzoekmetmensen.nl This open-label, multicenter study was ultimately terminated due to a benefit/risk analysis. clinicaltrials.gov
Table 2: Key Randomized Controlled Trials of Cobimetinib
| Study Name | Phase | Patient Population | Interventions | Key Efficacy Outcomes |
|---|---|---|---|---|
| coBRIM | III | BRAF V600 mutation-positive advanced melanoma | Cobimetinib + Vemurafenib vs. Placebo + Vemurafenib | Median PFS: 12.3 vs. 7.2 months; Median OS: 22.3 vs. 17.4 months. researchgate.net |
| NCT03273153 | III | BRAF V600 wild-type advanced melanoma | Cobimetinib + Atezolizumab vs. Pembrolizumab | Study terminated. clinicaltrials.gov |
Open-Label Multicenter Studies
Open-label multicenter studies are designed to gather further evidence on the efficacy and safety of a drug in a broader patient population and in a setting that more closely resembles routine clinical practice.
The coBRIM-B study was a Phase 2, single-arm, open-label, multicenter trial that investigated the combination of cobimetinib and vemurafenib specifically in patients with BRAF-mutated melanoma with active brain metastases, a patient group often excluded from larger Phase III trials. ascopubs.orgasco.org The primary objective was to determine the investigator-assessed objective intracranial response rate. ascopubs.orgasco.org
Another open-label, multicenter study was a Phase II trial known as COTEST (NCT03334695). This study evaluated the combination of cobimetinib and atezolizumab in patients with various advanced solid tumors across several cohorts. nih.gov In patients with anti-PD-1/PD-L1 treatment-naïve squamous cell carcinoma of the head and neck (SCCHN), the objective response rate was 20%. nih.gov For treatment-naïve urothelial carcinoma, the response rate was 30%, and for renal cell carcinoma, it was 18%. nih.gov However, no responses were observed in patients with SCCHN who had previously progressed on checkpoint inhibitors. nih.gov The disease control rates were 50%, 40%, 24%, and 25% in the respective cohorts. nih.gov
Table 3: Selected Open-Label Multicenter Studies of Cobimetinib
| Study Name / Identifier | Phase | Patient Population | Intervention | Primary Objective |
|---|---|---|---|---|
| coBRIM-B | II | BRAF-mutated melanoma with active brain metastases | Cobimetinib + Vemurafenib | Determine objective intracranial response rate. ascopubs.orgasco.org |
| COTEST (NCT03334695) | II | Advanced solid tumors (multiple cohorts) | Cobimetinib + Atezolizumab | Evaluate efficacy (objective response rate). nih.gov |
Real-World Evidence Studies
Real-world evidence studies provide valuable insights into the effectiveness and utilization of a treatment in a routine clinical setting, outside the strict confines of a clinical trial.
A German non-interventional study, coveNIS, collected real-world data on the use of cobimetinib and vemurafenib in patients with BRAF V600 mutated malignant melanoma. nih.gov The study included two cohorts: patients without brain metastases (Cohort A) and patients with cerebral metastases (Cohort B). nih.gov In Cohort A, the median OS was 21.6 months, and the median PFS was 6.9 months. nih.gov For Cohort B, the median OS was 7.4 months, and the median PFS was 5.2 months. nih.gov These findings were generally in line with data from other trials of BRAF/MEK inhibitors. nih.gov
A multicenter retrospective observational study in Russia (ADMIRE) also evaluated real-world experience with targeted therapies, including the combination of vemurafenib and cobimetinib, in patients with BRAF mutant advanced melanoma. mdpi.com The study confirmed the high efficacy of targeted therapy in the first-line setting, consistent with results from Phase 3 RCTs. mdpi.com
Another retrospective, observational, cross-sectional, multicenter study in a real-world setting analyzed the durability of response to vemurafenib and cobimetinib. gencat.cat In this study of 41 patients, 29.3% were considered to have a durable response (complete or partial response for at least 12 months). gencat.cat
Table 4: Selected Real-World Evidence Studies of Cobimetinib
| Study Name / Identifier | Study Design | Patient Population | Key Findings |
|---|---|---|---|
| coveNIS | Non-interventional, post-authorization safety study | BRAF V600 mutated malignant melanoma with and without brain metastases | Median OS was 21.6 months without brain metastases and 7.4 months with brain metastases. nih.gov |
| ADMIRE | Retrospective, observational, multicenter | BRAF mutant advanced melanoma | Confirmed high efficacy of first-line targeted therapy in routine practice. mdpi.com |
| (Durable Response Study) | Retrospective, observational, cross-sectional, multicenter | BRAF V600 mutant advanced melanoma | 29.3% of patients achieved a durable response of at least 12 months. gencat.cat |
| (Flatiron Health Database Study) | Retrospective, observational, non-interventional | Advanced BRAF-mutant melanoma | Assessed overall survival by first-line targeted therapy or checkpoint inhibitor use. tandfonline.com |
Mechanisms of Acquired and Intrinsic Resistance to Cobimetinib
Reactivation of the MAPK Pathway as a Primary Resistance Mechanism
Reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway is a predominant mechanism of resistance to cobimetinib-based therapies. dovepress.comtandfonline.com Even with MEK inhibition by cobimetinib (B612205), cancer cells can develop various strategies to restore signaling through this critical proliferation and survival pathway. dovepress.comnih.gov Studies have shown that in a majority of cases of acquired resistance to BRAF inhibitors, and by extension, combination therapy with MEK inhibitors, the MAPK pathway is reactivated. dovepress.comjsmcentral.org
A common strategy for MAPK pathway reactivation involves the acquisition of secondary mutations in genes upstream of MEK. These mutations can effectively bypass the inhibitory effect of cobimetinib.
NRAS Mutations: Activating mutations in NRAS are a well-documented mechanism of acquired resistance. nih.govmdpi.com These mutations, found in a significant percentage of resistant tumors, lead to the constitutive activation of RAS, which in turn activates CRAF, thereby circumventing the need for BRAF signaling to activate the MAPK cascade. jsmcentral.orgmdpi.com The presence of NRAS mutations has been noted in 8–20% of patients who develop resistance to BRAF inhibitor therapy. mdpi.com
The following table summarizes key genetic alterations leading to MAPK pathway reactivation and resistance.
| Gene Alteration | Frequency in Resistant Tumors | Mechanism of Resistance |
| NRAS Mutations | 8-20% | Constitutive activation of RAS, leading to CRAF-mediated MAPK pathway activation, bypassing the need for BRAF. mdpi.com |
| BRAF Splice Variants | 16-32% | Formation of inhibitor-resistant dimers and enhanced MEK association. mdpi.commdpi.com |
| BRAF Amplification | 8-13% | Increased expression of the target protein, overwhelming the inhibitory effect of the drug. mdpi.commdpi.com |
| MEK1/2 Mutations | ~7% | Constitutive activation of MEK, rendering it insensitive to upstream signals and inhibitors. mdpi.com |
Another mechanism of MAPK pathway reactivation involves the upregulation of other kinases that can phosphorylate and activate MEK, independent of RAF signaling. One such kinase is COT (Cancer Osaka Thyroid), also known as MAP3K8. nih.govnih.gov Overexpression of COT has been identified as a driver of resistance to RAF inhibitors. nih.govnih.gov COT can directly phosphorylate and activate MEK, thereby restoring ERK signaling even in the presence of BRAF and MEK inhibitors. mdpi.comnih.gov This RAF-independent mechanism highlights the signaling redundancy that cancer cells can exploit to overcome targeted therapies. nih.gov
Secondary Mutations in Upstream Components (e.g., NRAS, BRAF Splice Variants)
Activation of Compensatory or Parallel Signaling Pathways
When the MAPK pathway is effectively inhibited, cancer cells can adapt by activating alternative signaling pathways to sustain their growth and survival. mdpi.com This signaling crosstalk represents a major challenge in targeted therapy.
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial parallel pathway that is frequently activated in resistant tumors. mdpi.comdovepress.com This pathway can be activated through several mechanisms, including:
Loss of PTEN: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is a common event in melanoma and is associated with both intrinsic and acquired resistance. nih.govresearchgate.net Loss of PTEN leads to constitutive activation of AKT, which promotes cell survival and proliferation. nih.govnih.gov
Mutations in PI3K/AKT pathway components: Activating mutations in genes such as PIK3CA and AKT1 can also drive resistance by hyperactivating this pathway. mdpi.comfrontiersin.org
Adaptive Feedback: Inhibition of the MAPK pathway can lead to an adaptive rebound in PI3K/AKT signaling. dovepress.com
The activation of the PI3K/AKT/mTOR pathway provides an alternative route for cell survival, independent of the MAPK pathway, thereby conferring resistance to cobimetinib. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another important compensatory pathway implicated in resistance to MAPK inhibitors. semanticscholar.orgnih.gov Activation of STAT3 has been observed in melanoma cells following treatment with BRAF and MEK inhibitors. semanticscholar.orgnih.gov This activation can be driven by upstream signals, including receptor tyrosine kinases. semanticscholar.org Activated STAT3 translocates to the nucleus and promotes the expression of genes involved in cell survival and proliferation. researchgate.net Studies have shown that inhibiting STAT3 activation can enhance the sensitivity of melanoma cells to MAPK pathway inhibitors. nih.gov
Upregulation and reactivation of various receptor tyrosine kinases (RTKs) on the cell surface can also mediate resistance to cobimetinib. dovepress.comnih.gov These RTKs can activate both the MAPK and PI3K/AKT pathways. dovepress.comresearchgate.net Examples of RTKs implicated in resistance include:
Epidermal Growth Factor Receptor (EGFR): Increased expression and activity of EGFR have been observed in resistant melanoma cell lines. nih.gov
Platelet-Derived Growth Factor Receptor Beta (PDGFRβ): Upregulation of PDGFRβ has been linked to acquired resistance. mdpi.comnih.gov
Insulin-like Growth Factor 1 Receptor (IGF-1R): Overexpression of IGF-1R can reactivate both the MAPK and PI3K/AKT pathways. dovepress.commdpi.com
HER3: Activation of HER3 has been shown to promote STAT3 activation, leading to resistance. semanticscholar.org
The following table summarizes the key compensatory signaling pathways involved in resistance to cobimetinib.
| Pathway | Key Molecules Involved | Mechanism of Resistance |
| PI3K/AKT/mTOR Pathway | PTEN, PIK3CA, AKT | Provides an alternative survival signal, bypassing the MAPK blockade. mdpi.comdovepress.com |
| STAT3 Pathway | STAT3, HER3 | Promotes the expression of pro-survival genes. semanticscholar.orgnih.gov |
| RTK Reactivation | EGFR, PDGFRβ, IGF-1R, HER2, MET | Upregulation of RTKs activates downstream pathways like MAPK and PI3K/AKT, overriding the effects of the inhibitor. dovepress.comnih.gov |
Hippo Signaling Pathway
The Hippo signaling pathway, a key regulator of organ size and cell proliferation, has emerged as a significant factor in resistance to MAPK pathway inhibitors, including cobimetinib. nih.govbiorxiv.org Dysregulation of this pathway often leads to the nuclear translocation of the transcriptional co-activator YAP (Yes-associated protein). aacrjournals.orgdntb.gov.ua In the nucleus, YAP can associate with transcription factors like TEAD to drive the expression of genes that promote cell proliferation and survival, thereby bypassing the effects of MEK inhibition. aacrjournals.orgresearchgate.net
Studies have shown that in some cancers, the activation of YAP/TAZ signaling is a major mechanism of resistance to targeted therapies that inhibit the EGFR and MAPK pathways. nih.gov The core of the Hippo pathway involves a kinase cascade that, when active, phosphorylates and inhibits YAP/TAZ, leading to their retention in the cytoplasm and subsequent degradation. nih.gov Inactivation of the Hippo pathway allows YAP/TAZ to enter the nucleus and promote the transcription of genes that can overcome the therapeutic blockade. nih.gov Research indicates a direct interaction between MAPK signaling and the stability of TEAD, the major transcription factor activated by YAP/TAZ. researchgate.net Combining YAP1 depletion with MEK inhibition has been shown to decrease the half-life of TEAD proteins. researchgate.net Furthermore, sequencing after YAP1 depletion and treatment with cobimetinib revealed a loss of chromatin accessibility at binding sites for AP-1 and TEAD. researchgate.net
Phenotypic Plasticity and Metabolic Rewiring of Tumor Cells
Tumor cells can develop resistance to cobimetinib by undergoing phenotypic and metabolic changes, a phenomenon known as phenotypic plasticity and metabolic rewiring. mdpi.com This allows a subset of tumor cells to switch to a more resistant state, often characterized by dedifferentiation and altered metabolic pathways. nih.govbiorxiv.org
Phenotypic plasticity is a significant driver of non-genetic drug resistance, which often precedes the development of irreversible genetic resistance. nih.gov In response to MAPK pathway inhibition, some melanoma cells undergo a process of transcriptional reprogramming, leading to a dedifferentiated state. nih.gov This can involve the upregulation of receptor tyrosine kinases (RTKs) like AXL and PDGFRβ, which activate alternative survival pathways. nih.gov These mesenchymal-like, dedifferentiated melanoma cells can also remodel their extracellular matrix, further contributing to drug resistance. nih.gov
Metabolic rewiring is another key adaptation strategy. inabj.org While many cancer cells rely on aerobic glycolysis (the Warburg effect), treatment with MAPK inhibitors can force a switch to other metabolic pathways, such as oxidative phosphorylation (OXPHOS), to sustain energy production and survival. mdpi.com This metabolic flexibility allows tumor cells to adapt to the metabolic stress induced by cobimetinib and continue to proliferate. mdpi.comnih.gov This switch is often a feature of melanoma cells that have become resistant to targeted therapy. mdpi.com
Strategies to Overcome Cobimetinib Resistance
Overcoming resistance to cobimetinib is a major focus of ongoing research and involves the development of novel therapeutic strategies.
Rational Design of Combination Therapies
A primary strategy to combat resistance is the rational design of combination therapies that target multiple signaling pathways simultaneously. ascopubs.org Combining cobimetinib with other targeted agents can prevent or overcome resistance by blocking the escape routes that tumor cells use to bypass MEK inhibition.
Several combination therapies have shown promise. The combination of BRAF inhibitors (like vemurafenib) and MEK inhibitors (like cobimetinib) has become a standard of care for BRAF-mutant melanoma, demonstrating improved outcomes compared to monotherapy. ascopubs.orgamegroups.cnmdpi.com Other rational combinations under investigation include the addition of inhibitors of the PI3K/AKT/mTOR pathway, CDK4/6 inhibitors, or agents targeting immune checkpoints. mdpi.com For instance, combining atezolizumab (an anti-PD-L1 antibody) with cobimetinib has been explored in clinical trials for microsatellite stable colorectal cancer. mdpi.com Another approach involves combining BRAF and MEK inhibitors with immunotherapy, such as the combination of vemurafenib (B611658), cobimetinib, and atezolizumab, which has shown improved progression-free survival in patients with unresectable or metastatic melanoma. ijbs.com
Table 1: Examples of Rational Combination Therapies to Overcome Cobimetinib Resistance
| Combination Strategy | Rationale |
| BRAF Inhibitor + Cobimetinib | Vertical blockade of the MAPK pathway to prevent or delay resistance. mdpi.com |
| Cobimetinib + PI3K/AKT Inhibitor | Co-targeting of parallel survival pathways to overcome resistance mediated by PI3K/AKT activation. mdpi.com |
| Cobimetinib + Immunotherapy (e.g., PD-1/PD-L1 inhibitors) | To enhance anti-tumor immune responses and overcome immune evasion mechanisms. ijbs.com |
| Cobimetinib + YAP1 Knockdown | To counteract resistance driven by the Hippo signaling pathway. aacrjournals.orgresearchgate.net |
This table is for illustrative purposes and not exhaustive.
Sequential vs. Concurrent Treatment Strategies
The optimal timing and sequence of different therapies are critical considerations in managing resistance. The debate between sequential and concurrent treatment strategies is ongoing and likely depends on the specific clinical context, tumor type, and mechanisms of resistance.
Concurrent therapy, such as the upfront combination of a BRAF and MEK inhibitor, is designed to achieve a deeper and more durable initial response by targeting the primary oncogenic driver and a key downstream effector simultaneously. This approach may delay the emergence of resistance compared to sequential monotherapy.
Sequential therapy involves treating with one agent until resistance develops and then switching to or adding another agent. While this approach might spare patients from the initial toxicities of a combination regimen, it may allow for the development of more complex resistance mechanisms. Some studies suggest that for certain cancers, outcomes may not differ significantly between sequential and concurrent approaches, though this is highly dependent on the specific drugs and cancer type. The sequencing of treatments after progression on a BRAF inhibitor therapy has not been definitively established. europa.eu
Re-challenge with MEK Inhibitors in Specific Contexts
In certain situations, re-challenging patients with a MEK inhibitor like cobimetinib after a period of discontinuation or treatment with other therapies may be a viable strategy. nih.gov The rationale behind this approach is that a "drug holiday" may allow for the regrowth of drug-sensitive tumor cells, potentially re-sensitizing the tumor to the MEK inhibitor. nih.gov
Retrospective studies and meta-analyses have suggested that re-challenge with BRAF/MEK inhibitors can provide clinical benefit for some patients with advanced melanoma who have previously progressed on these agents. nih.govresearchgate.net The success of this strategy may depend on factors such as the duration of the treatment-free interval and the specific mechanisms of initial resistance. nih.gov For instance, patients with a longer interval off therapy may have better outcomes upon re-challenge. nih.gov This approach highlights the dynamic nature of tumor evolution and the potential to exploit periods of drug sensitivity.
Biomarkers in Cobimetinib Research and Clinical Application
Predictive Biomarkers for Cobimetinib (B612205) Efficacy
Predictive biomarkers help to identify patients who are most likely to benefit from a specific treatment. For cobimetinib, the mutational status of key genes in the MAPK/ERK signaling pathway is paramount.
BRAF V600E/K Mutation Status as a Key Predictor
The most well-established predictive biomarker for cobimetinib efficacy, when used in combination with a BRAF inhibitor like vemurafenib (B611658), is the presence of a BRAF V600E or V600K mutation. mycancergenome.orgnih.gov These mutations lead to constitutive activation of the BRAF protein, driving downstream signaling through the MAPK pathway and promoting tumor growth.
Table 1: BRAF V600E/K Mutation as a Predictive Biomarker for Cobimetinib Combination Therapy
| Cancer Type | Treatment Combination | Biomarker | Predicted Response | Clinical Setting |
|---|---|---|---|---|
| Metastatic Melanoma | Vemurafenib + Cobimetinib | BRAF V600E/K mutation | Primary Sensitivity mycancergenome.org | Approved for patients with unresectable or metastatic melanoma. mycancergenome.org |
| Anaplastic Thyroid Cancer | Vemurafenib + Cobimetinib + Atezolizumab | BRAF V600E mutation | High overall response rate targetedonc.com | Investigational targetedonc.com |
NRAS Mutation as a Biomarker in Clinical Trials
Mutations in the NRAS gene, which occur in approximately 20% of primary cutaneous melanomas, represent another mechanism of MAPK pathway activation. nih.gov While cobimetinib has not been extensively evaluated as a single agent in NRAS-mutant melanoma, its potential is being explored in combination therapies. nih.gov The rationale is that by blocking MEK, cobimetinib can inhibit the signaling cascade initiated by the mutant NRAS protein.
Clinical trials have investigated MEK inhibitors, including binimetinib (B1684341), in patients with NRAS-mutant melanoma, showing some activity. nih.govonclive.com For instance, binimetinib demonstrated a modest objective response rate in this patient population. nih.gov The combination of a pan-RAF inhibitor, belvarafenib, with cobimetinib is also under investigation in patients with NRAS-mutated melanoma. onclive.com
KRAS Mutation in Predicting Response to MEK Inhibitors
KRAS mutations are another driver of the MAPK pathway and are prevalent in various cancers. clinicaltrials.gov However, KRAS has been found to be a poor predictive marker for response to single-agent MEK inhibitor treatment in preclinical and early clinical studies. smw.ch Many KRAS-mutant cell lines show insensitivity to MEK inhibitors at clinically achievable concentrations. smw.ch
Prognostic Biomarkers in Patients Receiving Cobimetinib
Prognostic biomarkers provide information about the likely course of the disease, regardless of the treatment received. In patients treated with cobimetinib-containing regimens, certain biomarkers have been associated with prognosis.
Lactate (B86563) Dehydrogenase (LDH) Levels
Elevated baseline lactate dehydrogenase (LDH) levels are a well-established negative prognostic factor in patients with metastatic melanoma. nih.govunito.it Studies have consistently shown that patients with normal LDH levels at the start of treatment have better outcomes. unito.itresearcher.life
A recursive partitioning analysis of the IMspire150 trial, which evaluated atezolizumab plus vemurafenib and cobimetinib, also identified LDH as a significant factor associated with progression-free survival. ascopubs.org
Table 2: Prognostic Significance of Baseline LDH Levels in Melanoma Patients Treated with Cobimetinib-Containing Regimens
| Clinical Trial | Treatment | Finding |
|---|---|---|
| coBRIM | Vemurafenib + Cobimetinib | Normal baseline LDH associated with longer PFS and OS. unito.it |
| IMspire150 | Atezolizumab + Vemurafenib + Cobimetinib | LDH was associated with PFS. ascopubs.org |
Programmed Death-Ligand 1 (PD-L1) Expression
Programmed death-ligand 1 (PD-L1) is a protein that can be expressed on tumor cells and immune cells, and it plays a crucial role in immune suppression. nih.gov Its expression has been investigated as a potential predictive and prognostic biomarker for immunotherapy.
In the IMspire150 study, which combined atezolizumab (an anti-PD-L1 antibody) with vemurafenib and cobimetinib, the benefit of adding atezolizumab was observed across different PD-L1 expression subgroups. nih.gov This suggests that PD-L1 expression may not be a strong predictive biomarker for the efficacy of this specific triplet combination. targetedonc.com
Another study, the NeoACTIVATE trial, which used neoadjuvant cobimetinib and atezolizumab with or without vemurafenib, did not find a significant association between tissue PD-L1 expression and relapse-free survival. bmj.com Preclinical models suggest that MEK inhibition can increase the expression of major histocompatibility complex (MHC) proteins, which could potentially enhance the effects of immunotherapy, but systemic treatment with cobimetinib might also impair T-cell activation. ccanewsonline.com
The role of PD-L1 as a definitive prognostic biomarker in the context of cobimetinib treatment remains an area of active investigation, with current evidence suggesting its predictive value may be limited, particularly in combination with immunotherapy. nih.govfrontiersin.org
Tumor Mutational Burden (TMB)
Tumor Mutational Burden (TMB), defined as the total number of somatic mutations per megabase of DNA, has emerged as a significant predictive biomarker in cancer immunotherapy. mdpi.comfrontiersin.org High TMB is thought to lead to the formation of neoantigens, which can be recognized by the immune system, making tumors with high TMB more responsive to immune checkpoint inhibitors. mdpi.com In the context of cobimetinib, TMB has been explored primarily in combination therapies, particularly with immune checkpoint inhibitors like atezolizumab for melanoma.
Research from clinical trials has shown that a higher TMB is associated with better clinical outcomes for patients receiving cobimetinib in combination with immunotherapy. sci-hub.se In a phase III study (IMspire170) for patients with BRAF V600 wild-type advanced melanoma, higher TMB was linked to improved Progression-Free Survival (PFS) and Objective Response Rate (ORR) in patients treated with cobimetinib plus atezolizumab. sci-hub.se Similarly, in the IMspire150 trial for BRAF V600-mutated melanoma, the PFS benefit for the triplet combination of atezolizumab, vemurafenib, and cobimetinib was greater in patients with high TMB (≥10 mutations/Mb) compared to those with low TMB. nih.gov
The data suggest that TMB can help stratify patients who are more likely to benefit from the addition of cobimetinib to an immunotherapy regimen. nih.gov For instance, in the IMspire170 trial, when TMB was categorized, patients with high TMB had a median PFS that was not reached, compared to 2.7 months for those with low TMB when treated with the cobimetinib-atezolizumab combination. sci-hub.se While TMB is a promising biomarker, the optimal cutoff for defining "high TMB" can vary across studies and tumor types, necessitating further standardization. mdpi.comfrontiersin.org
Table 1: Association of Tumor Mutational Burden (TMB) with Clinical Outcomes in Cobimetinib Combination Therapy Trials
| Clinical Trial | Patient Population | Treatment Arms | TMB Cutoff | Key Finding | Citation |
|---|---|---|---|---|---|
| IMspire170 | BRAF V600 wild-type advanced melanoma | Cobimetinib + Atezolizumab | ≥10 mutations/Mb | Higher TMB associated with better PFS and ORR. | sci-hub.se |
Interferon-γ (IFN-γ) Gene Signature
The Interferon-gamma (IFN-γ) gene signature, which reflects a pre-existing anti-tumor immune response within the tumor microenvironment, is a key biomarker for predicting response to immunotherapy. frontiersin.orgthno.org IFN-γ is a cytokine produced by activated T cells and NK cells that plays a central role in anti-tumor immunity by promoting T-cell infiltration and enhancing antigen presentation on tumor cells. frontiersin.orgnih.gov A high IFN-γ gene signature indicates an "inflamed" or "hot" tumor, which is more likely to respond to checkpoint inhibitors. thno.org
The combination of cobimetinib with immunotherapy has been shown to modulate the tumor microenvironment. MEK inhibition by cobimetinib can increase CD8+ T-cell infiltration and upregulate MHC I expression, potentially turning "cold" tumors "hot" and enhancing the efficacy of checkpoint blockade. sci-hub.se In studies involving cobimetinib, the IFN-γ signature has been evaluated as a predictive biomarker. nih.govmdpi.com
In the IMspire150 trial, which tested the atezolizumab, vemurafenib, and cobimetinib triplet, the IFN-γ signature was analyzed alongside other biomarkers. nih.gov The results showed that in patients with normal lactate dehydrogenase (LDH) levels, a strong IFN-γ signature helped discriminate PFS outcomes in the triplet therapy arm. nih.gov This suggests that the IFN-γ signature can further refine patient selection, identifying those with an immune-primed environment who may derive the most benefit from adding immunotherapy to targeted therapy with cobimetinib and vemurafenib. nih.govresearchgate.net
Table 2: Role of IFN-γ Gene Signature in Cobimetinib Clinical Research
| Study/Trial | Cancer Type | Treatment | Biomarker Finding | Citation |
|---|---|---|---|---|
| IMspire150 | BRAF V600-mutated melanoma | Atezolizumab + Cobimetinib + Vemurafenib | In patients with normal LDH, a strong IFN-γ signature was associated with better PFS outcomes. | nih.gov |
Biomarkers for Monitoring Treatment Response and Resistance
Circulating Tumor DNA (ctDNA) for Mutation Detection
Circulating tumor DNA (ctDNA) is a non-invasive liquid biopsy tool that allows for real-time monitoring of tumor evolution, treatment response, and the emergence of resistance. nih.govresearchgate.netmdpi.com ctDNA analysis involves detecting tumor-derived DNA fragments in a patient's blood. This technique is particularly valuable for tracking the appearance of new genetic mutations that can confer resistance to targeted therapies like cobimetinib. nih.govresearchgate.net
In patients treated with cobimetinib, often in combination with a BRAF inhibitor like vemurafenib, the development of resistance is a major clinical challenge. nih.gov Serial monitoring of ctDNA can detect resistance-conferring mutations in genes of the MAPK pathway (such as NRAS or new MEK1 mutations) or other signaling pathways (like AKT1) often months before resistance becomes evident through clinical or radiological progression. researchgate.netascopubs.orgascopubs.org
For example, a case study reported a melanoma patient who developed resistance to a dabrafenib/trametinib (B1684009) combination. nih.govnih.gov Analysis of their ctDNA identified a MEK1 p.P124L mutation. nih.govnih.gov Subsequent treatment with a cobimetinib/vemurafenib combination led to a significant reduction in the allele fraction of this mutation in the ctDNA, demonstrating a response to the new therapy. nih.govnih.gov Furthermore, exploratory analysis from the TRICOTEL study showed that acquired mutations in AKT1 were detected in the ctDNA of patients at the time of progressive disease on a regimen of atezolizumab, cobimetinib, and vemurafenib. ascopubs.orgascopubs.org These findings highlight the utility of ctDNA in guiding treatment decisions and understanding resistance mechanisms to cobimetinib-containing regimens. nih.govascopubs.orgascopubs.org
Table 3: Examples of Resistance Mutations Detected by ctDNA in Cobimetinib-Treated Patients
| Gene | Mutation | Clinical Context | Significance | Citation |
|---|---|---|---|---|
| MEK1 | p.P124L | Resistance to trametinib in BRAF-mutant melanoma. | Patient showed response after switching to a cobimetinib-based regimen. | nih.govnih.gov |
| NRAS | Various | Acquired resistance to BRAF/MEK inhibitor combinations. | Detected in ctDNA at time of disease progression. | researchgate.net |
Imaging Biomarkers (e.g., RECIST criteria)
Imaging biomarkers are fundamental for assessing treatment response in patients receiving cobimetinib. The most widely used standardized system is the Response Evaluation Criteria in Solid Tumors (RECIST). sci-hub.seclinicaltrials.gov RECIST provides a consistent and objective method to evaluate changes in tumor burden based on measurements from imaging scans like computed tomography (CT) or magnetic resonance imaging (MRI). clinicaltrials.govclinicaltrials.gov
In numerous clinical trials involving cobimetinib, RECIST version 1.1 (RECIST v1.1) is specified in the protocol as the primary method for determining tumor response and disease progression. sci-hub.seclinicaltrials.govclinicaltrials.govroche.co.zatargetedonc.com Investigators use these criteria to classify the response into one of four categories: Complete Response (CR), Partial Response (PR), Stable Disease (SD), or Progressive Disease (PD). clinicaltrials.gov The Objective Response Rate (ORR), a key endpoint in many trials, is calculated as the sum of CR and PR.
For example, the IMspire150 and IMspire170 trials, which evaluated cobimetinib in different melanoma settings, both used RECIST v1.1 to assess measurable disease at baseline and to evaluate progression-free survival. sci-hub.setargetedonc.com Similarly, trials investigating cobimetinib in other cancers or specific patient populations, such as those with brain metastases, rely on RECIST or modified RECIST criteria to measure outcomes like intracranial response rate. clinicaltrialsregister.euclinicaltrials.gov The consistent application of RECIST allows for standardized, comparable, and reliable evaluation of cobimetinib's efficacy across different studies. clinicaltrials.gov
Table 4: Summary of RECIST 1.1 Criteria for Tumor Response Assessment
| Response Category | Description |
|---|---|
| Complete Response (CR) | Disappearance of all target lesions. Any pathological lymph nodes must have reduction in short axis to <10 mm. |
| Partial Response (PR) | At least a 30% decrease in the sum of diameters of target lesions, taking as reference the baseline sum diameters. |
| Progressive Disease (PD) | At least a 20% increase in the sum of diameters of target lesions, taking as reference the smallest sum on study. In addition to the relative increase of 20%, the sum must also demonstrate an absolute increase of at least 5 mm. The appearance of one or more new lesions is also considered progression. |
| Stable Disease (SD) | Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD, taking as reference the smallest sum diameters on study. |
Specific Cancer Indications and Investigational Areas for Cobimetinib
Melanoma (Unresectable or Metastatic BRAF V600-Mutant)
Cobimetinib (B612205), in combination with the BRAF inhibitor vemurafenib (B611658), is approved for the treatment of melanoma that has a BRAF gene mutation, has spread to other parts of the body, and cannot be removed by surgery. dermnetnz.org This approval was based on the results of the coBRIM study, a phase III clinical trial. dermnetnz.org
The coBRIM study was an international, randomized, double-blind, placebo-controlled trial involving 495 patients with previously untreated, BRAF V600 mutation-positive, unresectable locally advanced or metastatic melanoma. dermnetnz.org The study demonstrated that the combination of cobimetinib and vemurafenib significantly improved progression-free survival (PFS) and objective response rates compared to vemurafenib alone. clinicaltrials.gov
Another phase II trial is evaluating the efficacy and safety of combining vemurafenib and cobimetinib in patients with advanced melanoma who have previously received first-line systemic immunotherapy. clinicaltrials.gov Research has shown that mutations in the BRAF gene at the V600 position can drive the growth of melanoma cells, and vemurafenib works by inhibiting these altered BRAF proteins. clinicaltrials.gov Cobimetinib, by blocking the MEK protein, provides a dual blockade of the MAPK pathway. clinicaltrials.gov
The DETERMINE trial is a phase 2/3 study investigating vemurafenib and cobimetinib in adult patients with rare cancers that have BRAF V600 mutations. careacross.com
A separate phase Ib study is evaluating the combination of cobimetinib and atezolizumab in patients with advanced BRAF V600 wild-type melanoma who have progressed on prior anti-PD-1 therapy. roche.co.za
Table 1: Key Clinical Trials of Cobimetinib in Melanoma
| Trial Name/Identifier | Phase | Intervention | Patient Population | Key Findings/Objectives |
| coBRIM | III | Cobimetinib + Vemurafenib vs. Vemurafenib + Placebo | Previously untreated, BRAF V600 mutation-positive, unresectable or metastatic melanoma | Improved progression-free survival and objective response rates with the combination therapy. dermnetnz.orgclinicaltrials.gov |
| NCT03178851 | Ib | Cobimetinib + Atezolizumab | Advanced BRAF V600 wild-type melanoma with progression on anti-PD-1 therapy | To evaluate the preliminary efficacy, safety, and pharmacokinetics of the combination. roche.co.za |
| DETERMINE (NCT05768178) | II/III | Vemurafenib + Cobimetinib | Adult patients with rare BRAF V600 mutation-positive cancers | To evaluate the efficacy of the combination in rare cancers. careacross.com |
| NCT01940809 | II | Vemurafenib + Cobimetinib | Advanced melanoma patients who have received first-line systemic immunotherapy | To evaluate the efficacy and safety of the combination in a post-immunotherapy setting. clinicaltrials.gov |
| NCT01757358 | II | Vemurafenib + Cobimetinib with or without Bevacizumab | Stage IV BRAF V600 mutant melanoma | To determine if the addition of bevacizumab improves response rates. clinicaltrials.gov |
Histiocytic Neoplasms
Histiocytic neoplasms are a group of rare disorders characterized by the overproduction of histiocytes, a type of white blood cell, which can lead to organ damage and tumor formation. cancer.gov These diseases often have mutations in the MAPK pathway. ashpublications.org The phase 2 trial of single-agent cobimetinib was an open-label study for adults with histiocytic neoplasms. ashpublications.orgclinicaltrials.gov The study included patients with BRAF V600-wildtype histiocytosis, as well as those with BRAF V600-mutant histiocytosis who were intolerant to or did not have access to BRAF inhibitors. ashpublications.org
Another clinical trial, NACHO-COBI, is a phase 2 study assessing the safety and efficacy of cobimetinib in children and young adults with refractory Langerhans Cell Histiocytosis and other histiocytic disorders. clinicaltrials.gov
Table 2: Clinical Trial of Cobimetinib in Histiocytic Neoplasms
| Trial Name/Identifier | Phase | Intervention | Patient Population | Key Findings/Objectives |
| NCT02649972 | II | Single-agent Cobimetinib | Adults with histiocytic neoplasms (BRAF V600-wildtype or intolerant/no access to BRAF inhibitors) | Demonstrated robust efficacy irrespective of MAPK pathway mutation, leading to FDA approval. targetedonc.comashpublications.org |
| NACHO-COBI | II | Cobimetinib | Children and young adults with refractory Langerhans Cell Histiocytosis and other histiocytic disorders | To assess the safety and efficacy of cobimetinib in this population. clinicaltrials.gov |
Renal Cell Carcinoma
Cobimetinib is being investigated for the treatment of renal cell carcinoma (RCC), often in combination with other therapies. Preclinical studies have shown that cobimetinib is active against RCC cell lines and acts synergistically with standard-of-care therapies like 5-fluorouracil, sorafenib (B1663141), and sunitinib (B231) by inhibiting the Raf/MEK/ERK pathway. nih.gov
A phase 2 clinical trial (NCT03264066) is evaluating the efficacy, safety, and pharmacokinetics of cobimetinib in combination with atezolizumab in participants with advanced solid tumors, including renal cell carcinoma. roche.commycancergenome.org The study includes cohorts for both treatment-naive patients and those whose disease has progressed on prior anti-PD-1 or anti-PD-L1 therapy. mycancergenome.org
Low-Grade Serous Ovarian Cancer
Cobimetinib is being explored as a potential treatment for recurrent low-grade serous ovarian cancer. A phase I trial (NCT05912953) is investigating the combination of pelcitoclax (B1192169) (APG-1252) and cobimetinib in patients with recurrent ovarian and endometrial cancers. dana-farber.orgcancer.gov For patients with low-grade serous ovarian cancer, a requirement for enrollment is having received a prior MEK inhibitor. dana-farber.orgcancer.govnih.gov
The BOUQUET trial, a phase 2 study, is evaluating the efficacy and safety of biomarker-driven therapies in patients with persistent or recurrent rare epithelial ovarian tumors, including low-grade serous ovarian carcinoma. targetovariancancer.org.uk Cobimetinib is one of the protein kinase inhibitors being investigated in this trial. targetovariancancer.org.uk
Another clinical trial is examining the safety and efficacy of cobimetinib in combination with niraparib, with or without atezolizumab, in patients with advanced ovarian cancer. roche.com
Colorectal Cancer
The combination of cobimetinib and the BRAF inhibitor vemurafenib has shown antitumor activity in heavily pretreated patients with colorectal cancer (CRC) harboring BRAF mutations. ascopubs.org The TAPUR study, a phase II basket trial, evaluated this combination in patients with advanced CRC and BRAF V600E/D/K/R mutations. ascopubs.org The study reported a disease control rate of 52% and an objective response rate of 30%. ascopubs.org
Another phase III trial, COTEZO IMblaze370 (NCT02788279), investigated cobimetinib in combination with atezolizumab versus regorafenib (B1684635) or atezolizumab monotherapy in patients with metastatic colorectal adenocarcinoma who had received at least two prior chemotherapy regimens. clinicaltrials.govdrugbank.com
Additionally, a phase Ib study (NCT02374472) assessed the safety and tolerability of cobimetinib combined with atezolizumab and bevacizumab in patients with metastatic colorectal cancer. clinicaltrials.gov Phase 2 trials have also been completed for cobimetinib in various subtypes of colorectal cancer, including microsatellite stable (MSS), mismatch repair deficient, microsatellite unstable, and mismatch repair proficient colorectal cancer. drugbank.com
Thyroid Cancer
Cobimetinib is being investigated in combination with other targeted agents for the treatment of thyroid cancer. A phase II clinical trial (NCT06440850) is currently recruiting patients to test how well the combination of vemurafenib and cobimetinib works in treating high-risk differentiated thyroid carcinoma with a BRAFV600E mutation, in preparation for radioactive iodine therapy. clinicaltrials.govcancer.govdrugbank.com
Neurofibromatosis Type 1 (NF1)-Associated Tumors
MEK inhibitors, including cobimetinib, are being investigated for the treatment of tumors associated with Neurofibromatosis Type 1 (NF1), a genetic disorder that can lead to the growth of tumors on nerves. nih.gov The RAS-MAPK pathway is overactive in many NF1-associated tumors. nih.gov
Preclinical studies in xenograft models of BRAF-altered low-grade glioma (LGG), a common brain tumor in children with NF1, have shown that cobimetinib delayed tumor growth. nih.gov While several MEK inhibitors are being studied for NF1-associated tumors, selumetinib (B1684332) is currently the only one with FDA approval for this indication in children. nih.govresearchgate.netern-ithaca.eu Clinical trials are ongoing to evaluate the efficacy of other MEK inhibitors like binimetinib (B1684341) and mirdametinib in treating NF1-associated plexiform neurofibromas. ern-ithaca.eu
Other Solid Tumors with RAS/RAF/MEK/ERK Pathway Dysregulation
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK cascade, is a critical cell signaling pathway that governs cell growth, differentiation, and survival. escholarship.org In numerous types of cancer, this pathway is constitutively activated due to mutations in key protein components such as BRAF and KRAS, leading to uncontrolled tumor cell proliferation. escholarship.orgsmw.ch This frequent dysregulation provides a strong scientific rationale for investigating the efficacy of MEK inhibitors like cobimetinib across a wide spectrum of solid tumors beyond its primary approved indications. escholarship.orgfda.gov Research has increasingly focused on the potential of cobimetinib, both as a monotherapy and in combination with other agents, to target these fundamental drivers of malignancy in various cancer types.
BRAF-Mutated Solid Tumors
Cobimetinib, typically in combination with a BRAF inhibitor such as vemurafenib, has demonstrated antitumor activity in a variety of solid tumors that harbor BRAF mutations. onclive.comtargetedonc.com Combining a MEK inhibitor with a BRAF inhibitor has been shown to yield improved progression-free survival when compared to BRAF inhibitor monotherapy in melanoma, partly by preventing MAPK pathway reactivation. onclive.comdrugbank.com
A notable investigation in this area is the phase 2 TAPUR basket trial, which evaluated the cobimetinib and vemurafenib combination in patients with advanced solid tumors featuring BRAF mutations who were ineligible for other FDA-approved treatments. onclive.comtargetedonc.com The findings from a cohort of 28 patients were promising, showing that BRAF is a viable therapeutic target in diverse tumor types. onclive.comtargetedonc.com The combination achieved a significant objective response rate (ORR) and disease control rate (DCR), as detailed in the table below. onclive.comtargetedonc.com
Complete responses were recorded in patients with BRAF V600E-mutant breast cancer and ovarian cancer. targetedonc.com Partial responses were observed in 14 patients, the majority of whom (13) had BRAF V600E mutations, while one had a BRAF N581I mutation. targetedonc.com Furthermore, stable disease lasting 16 weeks or more was achieved in three patients with BRAF V600E or T599V600 insertion mutations. targetedonc.com
| Endpoint | Result | Source |
|---|---|---|
| Objective Response Rate (ORR) | 57% | onclive.comtargetedonc.com |
| Disease Control Rate (DCR) | 68% | targetedonc.com |
| Complete Responses (CR) | 2 patients (Breast and Ovarian Cancer) | targetedonc.com |
| Partial Responses (PR) | 14 patients | targetedonc.com |
| Stable Disease (SD ≥16 weeks) | 3 patients | targetedonc.com |
KRAS-Mutant Solid Tumors
Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, making this pathway a critical area of investigation. smw.chascopubs.org Cobimetinib is being explored in KRAS-mutant solid tumors, frequently as part of combination strategies designed to create a more potent and durable antitumor response. ascopubs.orgasco.org
An early phase I study of cobimetinib as a single agent provided initial proof of concept, demonstrating a partial response in a patient with endometrial cancer harboring a KRAS mutation. smw.ch Subsequent research has focused on combination therapies. A Phase Ib clinical trial evaluated cobimetinib alongside MEHD7945A for patients with advanced, KRAS-mutant solid tumors, with specific expansion cohorts for colorectal cancer (CRC) and non-small cell lung cancer (NSCLC). clinicaltrials.gov
Another investigational approach involved combining cobimetinib with the ERK1/2 inhibitor GDC-0994. nih.gov This strategy aimed to achieve a more profound pathway inhibition by targeting two different nodes (MEK and ERK) simultaneously. nih.gov The study enrolled patients with MAPK pathway-dysregulated tumors, including KRAS-mutant NSCLC, CRC, and pancreatic cancer. nih.gov While the combination was not well-tolerated, it did show signs of clinical activity, with seven patients achieving stable disease and one unconfirmed partial response in a patient with pancreatic adenocarcinoma. nih.gov
Combinations with immunotherapy are also under investigation. Preclinical models suggested that MEK inhibition can upregulate MHC I on tumor cells, potentially sensitizing them to immunotherapy. asco.org This led to a Phase Ib study combining cobimetinib with the anti-PD-L1 antibody atezolizumab in patients with advanced solid tumors, including an expansion cohort of 23 colorectal cancer patients, 22 of whom had KRAS mutations. asco.org Building on a similar rationale, the MEKiAUTO trial is an ongoing phase I/II study testing a triple combination of cobimetinib, atezolizumab, and the autophagy inhibitor hydroxychloroquine (B89500) in KRAS-mutated advanced cancers. ascopubs.org The trial is based on preclinical findings that inhibiting both the MEK/ERK pathway and autophagy can synergistically suppress cancer cell growth in KRAS-mutant models. ascopubs.org
Pediatric Solid Tumors
The role of cobimetinib is also being explored in younger patients. The agent has been investigated as a monotherapy for pediatric and young adult patients diagnosed with relapsed or refractory solid tumors known to have RAS/RAF/MEK/ERK pathway activation. fda.govd-nb.info
The iMATRIX-cobi study, a multicenter Phase I/II trial, enrolled patients between the ages of 6 months and 30 years with a range of solid tumors where the MAPK pathway is implicated. d-nb.info Targeted tumor types included neuroblastoma, rhabdomyosarcoma, gliomas, and tumors associated with neurofibromatosis or RASopathy. fda.gov
| Response | Number of Patients | Percentage | Source |
|---|---|---|---|
| Complete Response (CR) | 0 | 0% | d-nb.info |
| Partial Response (PR) | 3 (all in Low-Grade Glioma) | 5.4% | d-nb.info |
| Stable Disease (SD) | 33 | 59% | d-nb.info |
Future Directions and Emerging Research Avenues
Development of Next-Generation MEK Inhibitors
The development of the first MEK-targeted clinical drug candidate, CI-1040, marked a significant advancement in targeting the MEK/ERK pathway, which is critical for tumor cell growth and survival. benthamscience.com Following CI-1040, a second-generation MEK inhibitor, PD-0325901, was developed with a more favorable pharmacokinetic profile and showed promise in preclinical studies. openaccessjournals.com However, its development was halted due to toxicities. openaccessjournals.com Another MEK inhibitor, MEK162, has demonstrated the ability to inhibit the growth of tumors driven by both NRAS and BRAF mutations in preclinical models and has shown clinical activity in early-phase trials. openaccessjournals.com
Currently, four MEK inhibitors have received FDA approval: trametinib (B1684009), cobimetinib (B612205), selumetinib (B1684332), and binimetinib (B1684341). nih.gov The majority of these, including cobimetinib, are allosteric, non-ATP-competitive inhibitors. nih.gov The ongoing development of new MEK inhibitors is driven by the need to address resistance to current therapies and expand their use to a broader range of cancers. nih.govglobenewswire.com The growth of the MEK inhibitor market is fueled by the rising prevalence of susceptible cancers and advancements in cancer genomics that are identifying new therapeutic targets. globenewswire.com
Novel Combination Strategies to Overcome Resistance and Enhance Efficacy
Resistance to targeted therapies, including MEK inhibitors, is a major clinical challenge. researchgate.netcancerbiomed.org Tumors can develop resistance through various mechanisms, often involving the reactivation of the MAPK pathway or activation of alternative survival pathways. researchgate.netletswinpc.orgoncotarget.com To counter this, researchers are actively exploring novel combination strategies.
Beyond dual MAPK pathway inhibition, other combination strategies are under investigation:
Immune Checkpoint Inhibitors: Combining MEK inhibitors with immune checkpoint inhibitors (ICIs) like atezolizumab aims to enhance the anti-tumor immune response. ijbs.comnih.govecancer.org Preclinical and early clinical data have shown promise for this approach, although a phase III trial of cobimetinib and atezolizumab in BRAF-wild-type melanoma did not meet its primary endpoint of PFS. nih.govecancer.org
Other Targeted Therapies: Combining MEK inhibitors with inhibitors of other signaling pathways, such as the PI3K/AKT pathway, is another promising strategy. researchgate.netresearchgate.net For example, in low-grade serous ovarian cancer (LGSOC) cell lines resistant to MEK inhibitors, combining a MEK inhibitor with an EGFR inhibitor showed synergistic effects. nih.gov Similarly, combining MEK inhibitors with PARP inhibitors has shown a synergistic effect in RAS-mutant cancer cell lines. researchgate.net
ERK Inhibitors: As resistance to BRAF and MEK inhibitors is often associated with the reactivation of ERK, inhibiting ERK directly is a logical next step. ecancer.orgfiercebiotech.com Preclinical studies have shown that novel ERK inhibitors can inhibit the growth of tumor cells with BRAF or RAS mutations and can be effective in tumors resistant to BRAF and MEK inhibitors. ecancer.orgfiercebiotech.com
A number of clinical trials are currently evaluating various combination therapies involving cobimetinib. cancer.gov
Table 1: Selected Combination Strategies with Cobimetinib
| Combination Agent | Rationale | Cancer Type(s) | Key Findings/Status |
| Vemurafenib (B611658) (BRAF inhibitor) | Dual MAPK pathway blockade to overcome resistance and improve efficacy. ascopubs.orgtargetedonc.commdpi.com | BRAF V600 mutation-positive advanced melanoma. clinicaltrialsarena.comdermnetnz.orgcuremelanoma.org | Approved combination; significantly improved PFS and OS compared to vemurafenib alone. targetedonc.comclinicaltrialsarena.comdermnetnz.org |
| Atezolizumab (PD-L1 inhibitor) | Enhance anti-tumor immune response. ijbs.comnih.govecancer.org | Solid tumors, including melanoma and colorectal cancer. nih.govecancer.orgcancer.gov | Phase III trial in BRAF-wt melanoma did not meet primary endpoint. ecancer.org Phase Ib trial in solid tumors showed some response. nih.gov |
| Pictilisib (PI3K inhibitor) | Target parallel survival pathway to overcome resistance. ascopubs.org | Advanced solid tumors. | A phase Ib study has been conducted to evaluate this combination. ascopubs.org |
| Pelcitoclax (B1192169) (APG-1252) | To be determined from ongoing trial. | Recurrent ovarian and endometrial cancers. | An active clinical trial is testing this combination. cancer.gov |
| Enasidenib | To be determined from ongoing trial. | Relapsed or refractory acute myeloid leukemia. | An active clinical trial is evaluating this combination. cancer.gov |
Predictive Biomarker Discovery and Validation
To optimize the use of cobimetinib and other MEK inhibitors, it is crucial to identify predictive biomarkers that can distinguish patients who are likely to respond from those who will not. researchgate.net While activating mutations in RAS or RAF genes are known to be associated with better response to MEK inhibition, not all patients with these mutations benefit from treatment. researchgate.netaacrjournals.org
Several potential biomarkers of response and resistance are being investigated:
KRAS Mutations and EGFR/PKC-alpha Expression: In LGSOC, KRAS mutation status and the protein expression of EGFR and PKC-alpha have been identified as potential predictive biomarkers for MEK inhibitor sensitivity. nih.gov
Epithelial-Mesenchymal Transition (EMT) Signatures: Cancer cell lines with activating KRAS mutations and an EMT signature have shown less sensitivity to MEK inhibitors. High ZEB1 and low IL7RD expression may indicate higher EMT signatures. researchgate.net
Other Signaling Pathway Mutations: Mutations in pathways like PI3K/PTEN or YAP can lead to resistance to MEK inhibition by reducing the tumor's reliance on the MAPK pathway. researchgate.netaacrjournals.orgmdpi.com
Receptor Tyrosine Kinases (RTKs): Increased expression of RTKs like EGFR, PDGFRB, and ERBB3 has been observed in melanoma cells exposed to BRAF/MEK inhibitors, contributing to resistance. nih.gov
NF1 Gene Mutations: Mutations in the NF1 gene, a negative regulator of RAS signaling, can limit the effectiveness of BRAF/MEK inhibitors. nih.gov
The validation of these biomarkers in clinical settings is essential for personalizing treatment with cobimetinib. aacrjournals.org
Table 2: Potential Predictive Biomarkers for Cobimetinib Therapy
| Biomarker | Association with Response/Resistance | Cancer Type(s) |
| BRAF V600 mutations | Predicts response to combination therapy with BRAF inhibitors. dermnetnz.orgcuremelanoma.org | Melanoma, Thyroid Cancer, various solid tumors. dermnetnz.orgcareacross.com |
| KRAS mutations | Associated with sensitivity to MEK inhibitors. nih.govaacrjournals.org | Low-grade serous ovarian cancer, other solid tumors. nih.gov |
| EGFR protein expression | High expression associated with resistance. nih.gov | Low-grade serous ovarian cancer. nih.gov |
| PKC-alpha protein expression | High expression associated with resistance. nih.gov | Low-grade serous ovarian cancer. nih.gov |
| PI3K/PTEN pathway mutations | Can confer resistance to MEK inhibitors. researchgate.netaacrjournals.org | Various solid tumors. aacrjournals.org |
| YAP1 upregulation | Proposed as a biomarker for poor initial response. mdpi.com | BRAF V600E tumors. mdpi.com |
| NF1 gene mutations | May limit the effectiveness of BRAF/MEK inhibitors. nih.gov | Melanoma. nih.gov |
Investigation of Cobimetinib in Rare or Less Common Cancers
Furthermore, clinical trials are underway to evaluate cobimetinib, often in combination with other agents, in a range of other rare tumors. cancer.govcancer.gov The DETERMINE trial, for instance, is investigating the combination of vemurafenib and cobimetinib in adult patients with various BRAF-positive cancers, including papillary thyroid cancer, ovarian neoplasms, and anaplastic thyroid carcinoma. careacross.com
Understanding and Mitigating Ocular Toxicities of MEK Inhibitors
Ocular toxicities are a known class effect of MEK inhibitors. oup.comresearchgate.net The most common ocular adverse event is MEK inhibitor-associated retinopathy (MEKAR), which is characterized by the development of subretinal fluid. oup.comtandfonline.comoncolink.org This condition can cause symptoms such as blurred vision, halos, and colorful spots. oup.com While often asymptomatic or mild, these toxicities can be vision-threatening in rare cases. oup.com
The proposed mechanism for MEKAR involves the disruption of the retinal pigment epithelium (RPE), leading to impaired fluid regulation. oup.comkarger.commdpi.com Research suggests that MAPK signaling is important for maintaining the integrity of the RPE. mdpi.com
Management of ocular toxicities often involves temporary discontinuation of the MEK inhibitor, with visual disturbances typically resolving during the treatment break. smj.rs In some cases, dose modification may be sufficient. nih.gov Regular ophthalmologic examinations are recommended for patients receiving MEK inhibitors to detect and manage these potential side effects early. oup.compatsnap.commayoclinic.org Other, less common ocular toxicities associated with MEK inhibitors include uveitis and ocular hypertension. smj.rstandfonline.comkarger.com
Table 3: Ocular Toxicities Associated with MEK Inhibitors
| Ocular Toxicity | Clinical Presentation | Proposed Mechanism | Management |
| MEK inhibitor-associated retinopathy (MEKAR) | Subretinal fluid, serous retinal detachment, blurred vision, halos. oup.comtandfonline.comoncolink.org | Disruption of retinal pigment epithelium (RPE) function. oup.comkarger.commdpi.com | Temporary discontinuation or dose modification of the MEK inhibitor. smj.rsnih.gov |
| Uveitis | Eye pain, redness, photophobia, visual disturbances. smj.rstandfonline.com | Immune-modulating properties of the drugs. smj.rs | Discontinuation of treatment depending on severity. researchgate.net |
| Ocular Hypertension | Elevated intraocular pressure. karger.com | Not yet fully understood. | Topical pressure-lowering drops. karger.com |
Pharmacogenomics and Individualized Therapy Approaches
Pharmacogenomics, the study of how genes affect a person's response to drugs, holds significant promise for individualizing cancer therapy. By identifying genetic variants that influence a patient's response to cobimetinib and their susceptibility to toxicities, clinicians could tailor treatment to maximize efficacy and minimize adverse effects. While research in this area is ongoing, the identification of predictive biomarkers is a critical first step. As our understanding of the genetic drivers of cancer and drug resistance grows, pharmacogenomic approaches will become increasingly important in guiding the use of targeted therapies like cobimetinib.
Q & A
Basic Research Question
Q: What is the mechanistic basis for Cobimetinib (racemate)'s selectivity toward MEK1/2, and how should this guide in vitro experimental design? A: Cobimetinib (racemate) inhibits MEK1/2 by competitively binding to the ATP-binding pocket, disrupting the MAPK/ERK pathway. For in vitro studies:
- Use BRAF V600E-mutant cell lines (e.g., A375 melanoma) to model hyperactivated ERK signaling .
- Optimize dose-response curves (0.1–10 μM range) with controls for off-target effects (e.g., MEK-independent pathways).
- Include pharmacodynamic markers (phospho-ERK levels) to confirm target engagement .
- Validate enantiomer contributions by comparing racemate vs. individual enantiomers in kinase inhibition assays .
Basic Research Question
Q: What analytical methods are recommended to assess the enantiomeric purity of Cobimetinib (racemate) in preclinical formulations? A:
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases like hexane/ethanol for baseline separation. Validate against enantiopure reference standards .
- Circular Dichroism (CD) : Confirm optical activity differences between enantiomers.
- Mass Spectrometry : Couple with HPLC to verify molecular identity and rule out degradation products .
- Report purity thresholds (>98% for racemate) and batch-specific variability in supplementary data .
Advanced Research Question
Q: How should researchers design clinical trials to evaluate Cobimetinib (racemate) in combination with BRAF inhibitors for BRAF-mutant cancers? A:
- Population : Enroll treatment-naïve metastatic melanoma patients with confirmed BRAF V600E/K mutations via PCR/NGS .
- Dosing : Use 60 mg/day Cobimetinib (21 days on/7 days off) + 960 mg BID Vemurafenib, aligning with phase III protocols .
- Endpoints : Prioritize progression-free survival (PFS) over overall survival (OS) to account for crossover effects. Include secondary endpoints like response duration and safety (e.g., squamous cell carcinoma incidence) .
- Statistical Power : Calculate sample size (n ≥ 500) using log-rank tests with 80% power and α = 0.05. Pre-specified interim analyses at 50% event rate to permit protocol adjustments .
Advanced Research Question
Q: How can contradictory efficacy data between preclinical and clinical studies of Cobimetinib (racemate) be resolved? A:
- Translational Gaps : Assess tumor microenvironment differences (e.g., stromal interactions in vivo vs. monolayer cultures) using 3D co-culture models or patient-derived xenografts (PDX) .
- Pharmacokinetic (PK) Bridging : Compare free drug concentrations in plasma (clinical) vs. tissue penetration (preclinical). Adjust dosing schedules to match AUC/MIC ratios .
- Resistance Mechanisms : Perform longitudinal NGS on post-progression biopsies to identify MAPK pathway reactivation (e.g., NRAS mutations) .
- Meta-Analysis : Pool data from multiple trials (e.g., BRIM-3, coBRIM) to identify subgroups with divergent responses .
Advanced Research Question
Q: What pharmacokinetic modeling strategies are optimal for transitioning from Cobimetinib (racemate) to enantiomer-specific formulations? A:
- Chiral PK Analysis : Use non-compartmental models to calculate enantiomer-specific parameters (t1/2, Cmax). Account for stereoisomer interconversion in vivo .
- Population PK/PD : Integrate covariates (e.g., CYP3A4 polymorphisms) affecting clearance. Validate with sparse sampling in phase Ib trials .
- Bridging Studies : Compare exposure-response relationships between racemate and enantiomer using equivalence margins (90% CI within 0.8–1.25) .
- Toxicity Modeling : Apply mechanistic models (e.g., QSP) to predict enantiomer-specific adverse events (e.g., cardiotoxicity) .
Advanced Research Question
Q: How can researchers optimize preclinical-to-clinical translation of Cobimetinib (racemate)'s immunomodulatory effects? A:
- Immune Profiling : Use multiplex IHC/flow cytometry to quantify tumor-infiltrating lymphocytes (TILs) in preclinical models and correlate with clinical biopsies .
- Combination with Immunotherapy : Design syngeneic mouse models to test Cobimetinib + anti-PD1 synergy. Measure IFN-γ secretion and MHC-I upregulation .
- Biomarker Discovery : Leverage RNA-seq from phase II trials to identify gene signatures (e.g., CD8A, GZMB) predictive of response .
Key Methodological Considerations
- Data Reproducibility : Adhere to ARRIVE guidelines for preclinical studies; report all synthetic procedures, including failed attempts .
- Ethical Compliance : Obtain IRB approval for clinical data sharing and ensure informed consent includes translational research objectives .
- Open Science : Deposit raw pharmacokinetic data in repositories like Dryad for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
